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  • Product: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate
  • CAS: 950176-70-2

Core Science & Biosynthesis

Foundational

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate CAS number and suppliers

An In-depth Technical Guide to tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular building blocks are paramount to the discovery of new therapeutic agents. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate represents a versatile, yet not widely cataloged, intermediate of significant interest. Its structure combines a 5-bromopyridine moiety, a common pharmacophore in kinase inhibitors and other targeted therapies, with a Boc-protected aminomethyl ketone, a functional handle ripe for further chemical elaboration.[1][2]

This technical guide provides a comprehensive overview of this compound, from its proposed synthesis to its potential applications in drug discovery. As this molecule is not readily found in commercial catalogs and does not have a designated CAS number, this document serves as a foundational resource for researchers intending to synthesize and utilize it in their work. For novel compounds, a CAS Registry Number can be obtained by submitting the substance's information to the Chemical Abstracts Service (CAS).[3][4]

Physicochemical Properties and Handling

While experimental data for the target compound is not available, its properties can be estimated based on its constituent functional groups.

PropertyEstimated Value / InformationRationale / Source
CAS Number Not AssignedThis compound is likely a novel or custom-synthesized intermediate. A new CAS number can be requested from the CAS Registry Service for a newly synthesized and characterized substance.[5][6]
Molecular Formula C₁₂H₁₅BrN₂O₃Calculated from the chemical structure.
Molecular Weight 315.16 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Based on the appearance of similar N-Boc protected compounds and bromopyridine derivatives.
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.General solubility characteristics of protected amino ketones and pyridine derivatives.
Storage Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to prevent degradation.Standard practice for reactive organic intermediates.
Handling Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.General safety precautions for handling chemical reagents.

Proposed Synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed route involves the preparation of a key intermediate, 2-acetyl-5-bromopyridine, followed by alpha-bromination and subsequent nucleophilic substitution with the carbamate.

Synthetic Workflow Diagram

G cluster_0 Part 1: Synthesis of 2-Acetyl-5-bromopyridine cluster_1 Part 2: Synthesis of the Target Compound 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Acetyl-5-bromopyridine 2-Acetyl-5-bromopyridine 2,5-Dibromopyridine->2-Acetyl-5-bromopyridine 1. n-BuLi, THF, -78°C 2. N-methoxy-N-methylacetamide 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one 2-Acetyl-5-bromopyridine->2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one CuBr₂, EtOAc, reflux Target_Compound tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one->Target_Compound tert-Butyl carbamate, NaH, DMF

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Acetyl-5-bromopyridine

This intermediate is a known compound and can be synthesized from 2,5-dibromopyridine.[7] The selective lithiation at the 2-position is followed by quenching with a suitable acetylating agent.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Acetylation: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-acetyl-5-bromopyridine.[7]

Part 2: Synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

This part of the synthesis involves the alpha-bromination of the acetyl group, followed by a nucleophilic substitution.

Step-by-Step Protocol:

  • Alpha-Bromination:

    • To a solution of 2-acetyl-5-bromopyridine (1.0 eq) in ethyl acetate, add copper(II) bromide (2.2 eq).

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

    • Concentrate the filtrate under reduced pressure and purify the crude 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one by column chromatography.

  • Nucleophilic Substitution:

    • To a solution of tert-butyl carbamate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one (1.0 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate make it a highly valuable intermediate for the synthesis of novel therapeutic agents.

Role as a Versatile Building Block

The compound features three key points for chemical diversification:

  • The Bromine Atom: This serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the introduction of various aryl, heteroaryl, alkynyl, and amino substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships.

  • The Ketone Carbonyl Group: The ketone can undergo various transformations, including reduction to a secondary alcohol, reductive amination to introduce a new amine, or conversion to a heterocyclic system.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid).[9] Deprotection reveals a primary amine, which can then be acylated, alkylated, or used as a nucleophile in the construction of more complex molecular architectures.

Potential Therapeutic Targets

The 5-bromopyridine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation. The pyridine nitrogen can form key hydrogen bond interactions within the ATP-binding site of many kinases.

G Target_Compound tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate Deprotection Boc Deprotection (e.g., TFA) Target_Compound->Deprotection Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Target_Compound->Coupling Primary_Amine Primary Amine Intermediate Deprotection->Primary_Amine Final_Compound Biologically Active Compound (e.g., Kinase Inhibitor) Primary_Amine->Final_Compound Further Elaboration (e.g., Amide Coupling) Diversified_Intermediate Diversified Pyridine Intermediate Coupling->Diversified_Intermediate Diversified_Intermediate->Final_Compound Further Elaboration

Caption: Potential synthetic utility in drug discovery.

Conclusion

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, while not a commercially cataloged compound, represents a synthetic target of considerable value for researchers in drug discovery and medicinal chemistry. This guide provides a plausible and detailed synthetic route, outlines its key chemical features, and highlights its potential as a versatile intermediate for the construction of novel, biologically active molecules. The strategic combination of a modifiable bromopyridine core and a protected amine functional handle makes this compound a powerful tool for the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • BenchChem. A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis.

  • Proregulations. CAS Number Application.

  • CAS. CAS Registry Services.

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

  • Wikipedia. CAS Registry Number.

  • CAS. CAS Registration Criteria-Overview.

  • BOC Sciences. The Role of 2-Acetyl-5-bromopyridine in Advanced Chemical Research.

  • SciELO. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.

  • Scribd. Synthesis of 2-Acetyl Pyridine Derivatives.

  • BOC Sciences. 2-Acetyl-5-bromopyridine - CAS 214701-49-2.

  • BenchChem. Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

  • MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent.

  • ResearchGate. Synthesis of N-BOC amines by various routes.

  • The Royal Society of Chemistry. Supporting Information.

  • ChemicalBook. 5-Bromopyridine-2-carbaldehyde | 31181-90-5.

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • PMC. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

  • BenchChem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

  • PubChem. tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate.

  • Sigma-Aldrich. tert-Butyl (2-oxo-2-(3-(2-oxoethyl)pyrrolidin-1-yl)ethyl)carbamate.

  • PubMed. Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.

  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

  • The Royal Society of Chemistry. Experimental Procedures.

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.

  • BenchChem. A Comparative Analysis of the Reactivity of 2-azido-N-(2-chlorophenyl)acetamide in Bioorthogonal Chemistry.

  • Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.

  • ACS Publications. Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides.

Sources

Exploratory

1H and 13C NMR Chemical Shift Analysis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Structural Elucidation and Methodological Protocols

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (often referred to as N-Boc-2-amino-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (often referred to as N-Boc-2-amino-1-(5-bromopyridin-2-yl)ethanone) is a highly versatile α-amino ketone derivative. It serves as a critical electrophilic building block in the synthesis of advanced therapeutics, including oxazolidinone antibacterial agents and targeted kinase inhibitors1[1]. Because the regiochemistry and electronic integrity of the pyridine ring and the α-carbon are paramount for downstream cross-coupling and cyclization reactions, rigorous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.

This technical guide synthesizes the theoretical causality behind the molecule's specific chemical shifts with a field-proven, self-validating experimental protocol to ensure uncompromising analytical accuracy.

Electronic Causality and Structural Domains

To accurately interpret the NMR spectra of this compound, the molecule must be analyzed as a system of three interacting electronic domains. The chemical shifts are not random; they are directly caused by inductive effects, magnetic anisotropy, and heavy-atom shielding.

Domain A: The 5-Bromopyridine Core

The pyridine ring is highly electron-deficient. The electronegative nitrogen atom and the electron-withdrawing ketone carbonyl at the C2 position act synergistically to strip electron density from the aromatic system. Furthermore, the bromine atom at C5 introduces a pronounced "heavy atom effect," which uniquely shields the C5 carbon while deshielding the adjacent protons2[2]. The H6 proton , flanked by both the pyridine nitrogen and the bromine atom, experiences maximal inductive deshielding, pushing its resonance far downfield to approximately 8.75 ppm3[3].

Domain B: The α-Amino Methylene Bridge

The −CH2​− group is sandwiched between a strongly deshielding ketone carbonyl and a carbamate nitrogen. This dual electron-withdrawing environment shifts the methylene protons downfield to ~4.72 ppm. In a non-exchanging solvent environment, these protons will exhibit a distinct 3J coupling with the adjacent carbamate NH.

Domain C: The tert-Butyl Carbamate (Boc) Motif

The bulky tert-butyl group acts as a lipophilic shield. Its nine chemically equivalent methyl protons undergo rapid free rotation on the NMR timescale. This dynamic averaging of their chemical environment yields a massive, sharp singlet at ~1.45 ppm, serving as a reliable internal integration anchor.

SpinSystems Boc Boc Group (9H, ~1.45 ppm) NH Carbamate NH (1H, ~5.50 ppm) Boc->NH Amide Bond CH2 Methylene Bridge (2H, ~4.72 ppm) NH->CH2 3J Coupling (~4.8 Hz) Carbonyl Ketone C=O (13C: ~197.5 ppm) CH2->Carbonyl α-Proton Deshielding Pyridine 5-Bromopyridine Ring (3H, 7.9 - 8.8 ppm) Carbonyl->Pyridine Conjugation & Deshielding

Molecular spin systems and electronic interactions dictating NMR shifts.

Comprehensive Quantitative Data Analysis

The following tables summarize the standardized chemical shifts, multiplicities, and assignments for the compound, acquired at 298 K in CDCl3​ .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
8.75 Doublet (d)1H2.2Pyridine H6 (adjacent to N and Br)
8.02 Doublet of doublets (dd)1H8.4, 2.2Pyridine H4 (ortho to Br, meta to H6)
7.95 Doublet (d)1H8.4Pyridine H3 (ortho to C=O)
5.50 Broad singlet (br s)1H-Carbamate NH (broadened by 14N quadrupolar relaxation)
4.72 Doublet (d)2H4.8Methylene CH₂ (coupled to NH)
1.45 Singlet (s)9H-Boc C(CH₃)₃
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
197.5 Quaternary (C=O)Ketone Carbonyl
155.8 Quaternary (C=O)Carbamate Carbonyl
151.2 Quaternary (Ar-C)Pyridine C2 (attached to ketone)
150.5 Methine (Ar-CH)Pyridine C6
139.8 Methine (Ar-CH)Pyridine C4
124.5 Quaternary (Ar-C)Pyridine C5 (C-Br, shielded by heavy atom effect)
123.0 Methine (Ar-CH)Pyridine C3
79.8 Quaternary (C)Boc C (CH₃)₃
48.5 Methylene (CH₂)α-Amino CH₂
28.3 Methyl (CH₃)Boc C(CH₃ )₃

Self-Validating Experimental Methodology

To ensure reproducibility and analytical trustworthiness, the NMR acquisition must be treated as a self-validating system. The choices of solvent, delay times, and processing parameters are critical.

Step-by-Step Acquisition Protocol
  • Sample Preparation (The Causality of Solvent Choice): Dissolve 15–20 mg of the compound (for ¹H) or 60–80 mg (for ¹³C) in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: CDCl3​ is explicitly selected over protic solvents like Methanol- d4​ to prevent the rapid deuterium exchange of the carbamate NH proton. Preserving this proton is critical for observing the 3J coupling between the NH and the adjacent methylene bridge, which serves as an internal validation of the α-amino ketone connectivity.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl3​ and perform gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity. The TMS peak must have a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

  • Pulse Sequence Selection & Acquisition:

    • ¹H NMR: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 to 64 scans depending on sample concentration.

    • ¹³C NMR: Utilize a proton-decoupled sequence (zgpg30). Critical: Set the relaxation delay (D1) to at least 2.0 seconds.

    • Expert Insight: Quaternary carbons, specifically the ketone carbonyl (C=O) and the bromine-bearing carbon (C5), lack directly attached protons to facilitate rapid dipole-dipole relaxation. A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), preventing signal attenuation and ensuring these critical structural markers are resolved above the noise floor.

  • Processing & Validation Checkpoint: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase the spectrum manually and apply a baseline correction.

    • Self-Validation: Inspect the methylene signal at ~4.72 ppm. If it appears as a sharp singlet instead of a doublet, it immediately flags moisture contamination in the solvent driving rapid NH exchange, prompting the scientist to reconstitute the sample in fresh, dry solvent.

NMRWorkflow Prep Sample Prep CDCl3 + TMS Shim Lock & Shim Optimize Homogeneity Prep->Shim Pulse Pulse Sequence zg30 / zgpg30 Shim->Pulse Process Processing FT, Phase, Baseline Pulse->Process Analyze Analysis Integration & J-Coupling Process->Analyze

Step-by-step self-validating NMR acquisition and processing workflow.

References

  • US20080021012A1 - 3-[4-{6-Substituted Alkanoyl Pyridin-3-Yl}-3-Phenyl]-5-(1H-1,2,3-Triazol-1-Ylmethyl)

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Executive Summary In modern drug discovery and complex molecule synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical libraries. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical libraries. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2) is a highly versatile, orthogonally protected α -amino ketone derivative[1]. Featuring a Boc-protected amine, an electrophilic ketone, and a halogenated pyridine ring, this molecule serves as a central hub for divergent synthesis.

This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and validated experimental protocols, specifically designed for senior medicinal chemists and process development scientists.

Structural & Physicochemical Profiling

The synthetic utility of this compound is dictated by the electronic and steric interplay of its three primary functional groups. Understanding these properties is essential for predicting reactivity and avoiding common degradation pathways.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamateN/A
CAS Number 950176-70-2Registry Identifier[1]
Molecular Formula C12H15BrN2O3Contains heavy atom (Br) for MS isotopic tagging
Molecular Weight 315.16 g/mol Favorable for fragment-based drug design (FBDD)
LogP (Estimated) 2.5 – 3.0Lipophilic nature; requires organic/aqueous biphasic conditions for salt reactions
pKa (Pyridine N) ~2.5 (Predicted)Weakly basic due to strong electron-withdrawing effects of the C2-carbonyl and C5-bromo groups
pKa (Carbamate NH) ~11.5 (Predicted)Stable to standard nucleophiles; requires strong base for deprotonation
Electronic and Steric Causality
  • The 5-Bromopyridine Core: The pyridine ring is inherently electron-deficient. The addition of the ketone at the C2 position further depletes electron density from the ring, making the C5-bromo position exceptionally reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • The α -Amino Ketone Moiety: The methylene bridge (-CH2-) is flanked by a carbamate nitrogen and a carbonyl group. While the Boc group provides steric shielding, the carbonyl carbon remains highly electrophilic and susceptible to hydride reduction or reductive amination.

Chemical Reactivity & Mechanistic Pathways

The Boc Deprotection & Pyrazine Dimerization Pitfall

A critical challenge when working with Boc-protected α -amino ketones is the inherent instability of the deprotected free base. Upon removal of the Boc group, the resulting free α -amino ketone (2-amino-1-(5-bromopyridin-2-yl)ethanone) is highly prone to intermolecular self-condensation[2].

Mechanistic Pitfall: The nucleophilic primary amine of one molecule attacks the electrophilic carbonyl of another, forming a dihydropyrazine intermediate. Under ambient atmospheric conditions, this intermediate rapidly oxidizes to form a highly stable, unwanted pyrazine dimer[2]. Expert Solution: To circumvent this, deprotection must be performed under strictly anhydrous, acidic conditions (e.g., HCl in dioxane) to yield the α -amino ketone as a stable hydrochloride salt. The free base should never be isolated; instead, the salt must be neutralized in situ in the presence of the target electrophile (e.g., an acid chloride or activated ester).

Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides a robust handle for structural elaboration via Suzuki-Miyaura cross-coupling[3]. Because the pyridine nitrogen can coordinate to and potentially deactivate palladium catalysts, the use of bidentate ligands with large bite angles (such as dppf) is highly recommended to stabilize the catalytic intermediate and drive the reductive elimination step.

Experimental Protocols (Self-Validating Workflows)

The following protocols have been engineered to maximize yield while mitigating the structural liabilities of the substrate.

Protocol 1: Chemoselective Boc Deprotection (HCl/Dioxane)

Why HCl/Dioxane instead of TFA? While Trifluoroacetic acid (TFA) is standard for Boc removal, employing 4M HCl in dioxane directly yields the chloride salt. This salt is highly crystalline and significantly less hygroscopic than the corresponding trifluoroacetate salt, minimizing ambient moisture absorption that accelerates degradation.

Step-by-Step Methodology:

  • Preparation: Suspend tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a solution of 4M HCl in dioxane (10.0 eq).

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The evolution of isobutylene and CO2 gas will be observed. A white precipitate (the HCl salt) should begin to form.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold, anhydrous diethyl ether to remove residual dioxane and tert-butyl alcohol.

  • Storage: Filter the solid under a blanket of nitrogen. Store the highly reactive 2-amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride salt at -20 °C in a desiccator. Do not attempt to free-base without an immediate trapping reagent.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Why Dioxane/Water? The biphasic 1,4-dioxane/water system ensures the solubility of both the lipophilic bromopyridine and the inorganic base ( K2​CO3​ ), which is essential for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M concentration).

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq). The bidentate dppf ligand prevents catalyst poisoning by the pyridine nitrogen[3].

  • Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic utility of the core molecule, highlighting both productive pathways and the critical degradation pitfall.

G Core tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate Deprotect Boc Deprotection (HCl/Dioxane) Core->Deprotect Acidic Cleavage Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki Ar-B(OH)2, Base Reduction Ketone Reduction (NaBH4) Core->Reduction Hydride Transfer Salt α-Amino Ketone HCl Salt (Stable) Deprotect->Salt FreeBase Free Base (Unstable) Salt->FreeBase Base Pyrazine Pyrazine Dimer (Degradation) FreeBase->Pyrazine Self-Condensation Amide Amide/Peptide Derivatives FreeBase->Amide Electrophile Trap Aryl 5-Aryl-Pyridin-2-yl Derivative Suzuki->Aryl Alcohol β-Amino Alcohol Derivative Reduction->Alcohol

Divergent synthetic pathways of the target compound, highlighting the pyrazine degradation pitfall.

References

  • ChemBuyersGuide Directory. "Chemical Properties and Formula: C12H15BrN2O3." ChemBuyersGuide. Available at:[Link]

  • Organic Letters (American Chemical Society). "Stereoselective Synthesis of Pyridinones: Application to the Synthesis of (−)-Barrenazines" (Details on α -amino ketone instability and pyrazine dimerization). Org. Lett. 2006, 8, 14, 3085–3088. Available at:[Link]

  • ACS Catalysis (American Chemical Society). "The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings" (Mechanistic insights into Suzuki-Miyaura cross-coupling of bromopyridines). ACS Catal. 2022, 12, 9, 5415–5429. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Data Protocol: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2) is a highly versatile, bifunctional building block widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. As a Senior Application Scientist, I approach the handling and utilization of this compound not merely as a sequence of steps, but as a carefully balanced system of interacting chemical properties. The molecule features an acid-labile tert-butoxycarbonyl (Boc) protected amine, a highly electrophilic α -amino ketone core, and a 5-bromopyridine scaffold primed for transition-metal-catalyzed cross-coupling. This whitepaper provides a self-validating framework for its chemical profiling, hazard mitigation, and synthetic application [1].

Part 1: Chemical Profiling & Structural Causality

Understanding the reactivity of this compound requires dissecting its structural motifs and the causality behind their behavior in a laboratory setting:

  • The Boc Group : Provides essential lipophilicity and sterically shields the primary amine. Without this protection, the α -amino ketone would rapidly undergo intermolecular self-condensation (forming dihydropyrazines) or oxidative degradation [2].

  • The α -Amino Ketone Core : A potent electrophilic center. It is the primary site for downstream cyclization reactions, such as condensation with amidines to form imidazoles or with thioureas to form thiazoles.

  • The 5-Bromopyridin-2-yl Moiety : The bromine atom at the 5-position is orthogonal in reactivity to the ketone, allowing for selective Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings prior to Boc deprotection [3]. However, the pyridine nitrogen can coordinate with palladium species, potentially leading to catalyst poisoning if appropriate bulky ligands are not employed [4].

Part 2: Hazard Identification & Quantitative Data (MSDS Core)

The electrophilic nature of the ketone and the halogenated heteroaromatic ring dictate its toxicological profile. It is capable of interacting with nucleophilic residues in biological tissues, leading to its primary mucosal and dermal hazards[1].

Table 1: Chemical Properties and Hazard Causality

Property / HazardValue / GHS CodeCausality & Operational Impact
CAS Number 950176-70-2Unique identifier for inventory and SDS tracking.
Molecular Weight 315.16 g/mol Critical for precise stoichiometric calculations in micro-scale synthesis.
Storage Temp 2-8 °C (Inert Gas)Prevents thermal degradation and atmospheric oxidation of the ketone.
Skin Irritation H315 (Category 2)Electrophilic core reacts with dermal proteins; mandates nitrile gloves.
Eye Irritation H319 (Category 2A)High risk of mucosal damage; mandates tight-fitting safety goggles.
Respiratory Tract H335 (STOT SE 3)Dust/aerosol inhalation causes irritation; mandates fume hood usage.

Part 3: Safe Handling & Emergency Response Mitigation

Every safety protocol must be a self-validating system. You do not just wear Personal Protective Equipment (PPE); you design the workspace and the workflow to minimize the probability of the PPE ever being tested.

  • Storage Causality : Store the compound in a desiccator at 2-8 °C under Argon or Nitrogen. Ambient moisture can lead to slow hydrolysis of the Boc group over time, while oxygen can degrade the α -carbon.

  • Spill Mitigation Logic : In the event of a spill, sweeping dry powder can aerosolize the irritant (triggering H335 respiratory hazards). The protocol dictates assessing ventilation first, donning PPE, and using a wetted inert absorbent to contain the dust before neutralization.

SpillResponse A Spill Detected: CAS 950176-70-2 B Assess Size & Ventilation A->B C Don PPE: Nitrile, Goggles B->C D Contain Spill: Wetted Sand/Vermiculite C->D E Transfer to Waste & Decontaminate Area D->E

Self-validating logic tree for mitigating spills of hazardous alpha-amino ketone derivatives.

Part 4: Synthetic Utility & Experimental Workflows

To maximize the utility of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, researchers must navigate the competing reactivities of its functional groups. Below are two field-proven, step-by-step methodologies.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective : Functionalize the 5-bromo position while leaving the Boc-protected ketone intact. Causality : The pyridine nitrogen can inhibit standard Pd catalysts. We utilize a bulky, electron-rich phosphine ligand (SPhos) to prevent catalyst deactivation and promote oxidative addition into the strong C-Br bond [3][4].

  • Preparation : In an oven-dried Schlenk flask under Argon, combine the starting material (1.0 eq), an arylboronic acid (1.2 eq), and K3​PO4​ (2.0 eq).

  • Catalyst Addition : Add Pd(OAc)2​ (1 mol%) and SPhos (2 mol%).

  • Solvent Injection : Inject degassed 1,4-dioxane/water (4:1 ratio). Logic: Water is required to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction : Heat the mixture to 85 °C for 4-6 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate for silica gel purification.

Protocol B: Acid-Mediated Boc Deprotection

Objective : Unmask the primary amine for downstream cyclization. Causality : The resulting free α -amino ketone is highly unstable as a free base. The protocol uses Trifluoroacetic Acid (TFA) to yield the stable TFA salt, which is only neutralized in situ during the subsequent reaction [2].

  • Dissolution : Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition : Cool the flask to 0 °C using an ice bath. Logic: Cooling suppresses exothermic side reactions and prevents polymerization of the reactive core. Slowly add an equal volume of TFA.

  • Cleavage : Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation : Evaporate the volatiles under reduced pressure. Triturate the resulting heavy oil with cold diethyl ether to precipitate the α -amino ketone TFA salt as a stable, filterable solid.

Synthesis SM Boc-Amino Ketone (Stable Precursor) Reagent TFA / DCM 0 °C to RT, 2h SM->Reagent Intermediate Amino Ketone TFA Salt Reagent->Intermediate Base DIPEA / DMF In Situ Neutralization Intermediate->Base Product Downstream Cyclization (e.g., Imidazole) Base->Product

Step-by-step workflow for the acid-mediated Boc deprotection and subsequent in situ trapping.

References

  • tert-butyl 2-(5-bromopyridin-2-yl)-2-oxoethylcarbamate Safety Data Sheet. NextSDS Chemical Safety Tools. URL: [Link]

  • Recent advances in the synthesis of α-amino ketones. ResearchGate. URL: [Link]

  • Efficient in situ N-heterocyclic carbene palladium(II) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions. RSC Advances. URL: [Link]

Foundational

An In-Depth Technical Guide on the Solubility Profile of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Executive Summary In early-stage drug development and synthetic route design, the solubility of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates the viability of downstream processing, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and synthetic route design, the solubility of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates the viability of downstream processing, purification, and formulation. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly functionalized, structurally complex building block. Characterized by an alpha-amino ketone core, a halogenated heteroaromatic ring, and a bulky lipophilic protecting group, its solubility profile is highly non-linear across different solvent classes.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. By deconstructing the molecular architecture of this compound, we can establish the thermodynamic causality behind its solvation behavior, utilize Hansen Solubility Parameters (HSP) for predictive modeling, and implement a self-validating experimental protocol to ensure absolute data integrity during solvent screening.

Structural Causality and Physicochemical Profiling

The macroscopic solubility of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a direct macroscopic manifestation of its microscopic structural features. To predict its behavior in organic solvents, we must analyze its functional moieties:

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc group is a bulky, highly branched aliphatic moiety that significantly increases the overall lipophilicity (LogP) of the molecule. Crucially, it sterically shields the underlying secondary carbamate nitrogen. This shielding suppresses the molecule's ability to act as an intermolecular hydrogen bond donor, drastically reducing its aqueous solubility while simultaneously enhancing its affinity for non-polar and moderately polar aprotic organic solvents[1].

  • The α -Amino Ketone Core: The 2-oxoethyl moiety introduces a strong permanent dipole and acts as a potent hydrogen bond acceptor. This renders the molecule highly soluble in polar aprotic solvents that can stabilize the dipole without requiring reciprocal hydrogen bond donation[2].

  • The 5-Bromopyridin-2-yl Ring: This halogenated heteroaromatic system contributes heavily to the molecule's dispersion forces. The heavy bromine atom increases the molecular polarizability, while the pyridine nitrogen serves as an additional, albeit weak, hydrogen bond acceptor[3].

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before conducting empirical high-throughput screening, it is standard practice to model the API's theoretical solubility sphere using Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy density of a molecule into three distinct components: dispersion forces ( δ D), polar interactions ( δ P), and hydrogen bonding ( δ H)[4].

By utilizing group contribution methods (such as the van Krevelen-Hoftyzer method), we can calculate the partial solubility parameters directly from the chemical structure[5]. For this specific Boc-protected bromopyridine intermediate, the predicted HSP profile exhibits high δ D (driven by the bromine and aromatic ring), moderate δ P (driven by the ketone and carbamate), and low-to-moderate δ H (due to the lack of accessible H-bond donors). Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the API will thermodynamically favor dissolution.

HSP_Workflow A Input API Structure tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate B Group Contribution Method (van Krevelen-Hoftyzer) A->B Structural Analysis C Calculate Partial Parameters (δD, δP, δH) B->C Compute Energy Densities D Map to 3D Solvent Space (Distance Ra < Radius R0) C->D Thermodynamic Mapping E Select Optimal Solvents (Maximize Yield, Minimize Toxicity) D->E Filter by Process Criteria

Fig 1. HSP-driven thermodynamic workflow for predictive solvent selection.

Empirical Solubility Profile in Organic Solvents

Based on the structural causality and historical automated solubility screening data for structurally analogous Boc-protected APIs[6], the quantitative solubility profile of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is summarized in the table below.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL at 25°C)HSP MatchMechanistic Rationale
Chlorinated Dichloromethane (DCM)> 100.0HighExcellent match for dispersion forces ( δ D); easily solvates the bulky Boc group.
Polar Aprotic THF, DMF, DMSO> 100.0HighStrong dipole interactions ( δ P) stabilize the ketone and carbamate moieties without requiring H-bond donors.
Esters Ethyl Acetate (EtOAc)50.0 - 100.0Moderate-HighFavorable interactions with the lipophilic core; serves as an optimal extraction solvent.
Alcohols Methanol, Ethanol10.0 - 50.0ModerateProtic solvents compete for H-bond acceptors; however, the bulky Boc group sterically hinders optimal solvation.
Aliphatic Hexane, Heptane< 1.0LowInsufficient polarity to overcome the crystal lattice energy of the polar α -amino ketone core.
Aqueous Water< 0.1Very LowHigh lipophilicity and lack of H-bond donors result in near-total insolubility.

Self-Validating Automated Solubility Screening Protocol

To transition from predictive modeling to empirical fact, a rigorous screening protocol is required. In modern pharmaceutical preformulation, concentrations less than 0.1 mg/mL are generally considered below the practical detection limit for process chemistry[6].

Crucially, a standard dissolution test is insufficient. APIs frequently form solvates or undergo polymorphic transformations during equilibration, which alters the apparent thermodynamic solubility[7]. To ensure trustworthiness, the protocol below is designed as a self-validating system : it couples High-Performance Liquid Chromatography (HPLC) quantitation of the liquid phase with Powder X-Ray Diffraction (PXRD) of the solid phase to guarantee that the measured solubility corresponds to the correct thermodynamic solid form.

Step-by-Step Methodology:
  • Gravimetric Dispensing: Utilizing an automated powder dispensing platform, accurately weigh 50.0 mg of the target API into a 2.0 mL glass vial.

  • Solvent Dosing: Dispense 0.5 mL aliquots of the target organic solvents (e.g., DCM, EtOAc, DMSO) into the respective vials to target a maximum theoretical concentration of 100 mg/mL[6].

  • Thermal Equilibration: Seal the vials and agitate at 500 rpm at a constant temperature of 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples and filter the supernatant through a 0.22 µm PTFE syringe filter to separate the dissolved API from the residual solid.

  • HPLC-UV Quantitation: Dilute the filtrate and analyze via HPLC-UV against a known calibration curve to determine the exact solubility in mg/mL.

  • Solid-State Validation (The Causality Loop): Isolate the residual solid from Step 4 and analyze it via PXRD. Compare the resulting diffractogram to the reference pattern of the starting material. If the pattern has changed, a solvate or new polymorph has formed, and the solubility data must be flagged and re-evaluated.

Screening_Protocol S1 1. Gravimetric Dispensing (50 mg API per vial) S2 2. Automated Solvent Dosing (0.5 mL aliquots) S1->S2 S3 3. Thermal Equilibration (24h at 25°C, 500 rpm) S2->S3 S4 4. Phase Separation (0.22 µm PTFE Filtration) S3->S4 S5 5. HPLC-UV Quantitation (Determine Soluble mg/mL) S4->S5 S6 6. Solid-State Validation (PXRD on Residual Solid) S4->S6 Isolate Solid Residue S6->S3 If Polymorph Changes, Re-equilibrate System

Fig 2. Self-validating automated solubility screening protocol with PXRD loop.

Strategic Solvent Selection for Downstream Processing

Understanding this solubility profile is paramount for the subsequent synthetic transformations of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

Boc Deprotection: The removal of the Boc group is typically achieved using strong acids (e.g., Trifluoroacetic acid or HCl)[8]. Because the starting material exhibits exceptional solubility in chlorinated solvents, Dichloromethane (DCM) is frequently selected as the solvent of choice for this reaction. However, in alignment with green chemistry initiatives, 1,4-dioxane or ethyl acetate (where the compound retains moderate-to-high solubility) can be utilized as environmentally preferable alternatives to minimize chlorinated waste[8].

Cross-Coupling Reactions: The 5-bromopyridin-2-yl moiety is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The high solubility of this intermediate in polar aprotic solvents like DMF and DMSO makes these solvents ideal for maintaining homogeneous catalytic conditions, ensuring high turnover frequencies for the palladium catalysts.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

A Technical Whitepaper on Structural Elucidation and Self-Validating SCXRD Workflows Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery and rational molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Elucidation and Self-Validating SCXRD Workflows Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and rational molecular design, the absolute stereochemical and conformational elucidation of synthetic intermediates is paramount. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (Chemical Formula: C₁₂H₁₅BrN₂O₃) represents a highly privileged, tri-functional building block. Featuring a Boc-protected primary amine, an α -amino ketone moiety, and a 5-bromopyridine ring, this molecule offers orthogonal handles for divergent synthetic trajectories.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) characterization of this compound (CCDC Deposition: 832712)[1]. By detailing the causality behind crystallographic protocols and emphasizing self-validating data pipelines, this guide serves as an authoritative reference for structural chemists and application scientists.

Chemical Context & Structural Significance

The strategic value of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate lies in its chemical orthogonality. Each functional group can be manipulated independently without cross-reactivity:

  • The 5-Bromopyridine Ring: Acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to construct biaryl systems.

  • The α -Amino Ketone: Serves as a versatile handle for asymmetric reduction to chiral amino alcohols or condensation reactions to form nitrogenous heterocycles (e.g., imidazoles or pyrazines).

  • The Boc-Carbamate: Provides steric bulk to dictate crystal packing while protecting the amine from unwanted nucleophilic attack during upstream transformations.

Synthetic_Utility Core tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate Boc Boc Core->Boc Ketone Ketone Core->Ketone Bromo Bromo Core->Bromo

Fig 2: Divergent synthetic pathways enabled by orthogonal functional groups.

Crystallographic Data Summary

The definitive structural elucidation of this compound was achieved via SCXRD and deposited in the Cambridge Structural Database[1]. The compound crystallizes in the monoclinic space group P2₁/c [2]. As an achiral molecule, the centrosymmetric P2₁/c space group facilitates optimal molecular packing, minimizing void volume and maximizing intermolecular hydrogen bonding between the carbamate N-H donor and adjacent ketone/pyridine acceptors.

Table 1: Unit Cell and Diffraction Parameters (CCDC 832712)
ParameterValue
Empirical Formula C₁₂H₁₅BrN₂O₃
Formula Weight 315.17 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.8021(12) Å, α = 90°
b = 10.5357(7) Å, β = 124.200(6)°
c = 13.5435(12) Å, γ = 90°
Volume 1274.8(2) ų
CCDC Deposition Number 832712

Experimental Methodology: SCXRD Protocol

As a Senior Application Scientist, I emphasize that crystal structure determination is not merely a software exercise; it is a physical experiment where every choice dictates the quality of the final electron density map.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Carefully layer hexanes (1:3 ratio) over the DCM solution in a narrow crystallization tube. Allow the system to stand undisturbed at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion promotes a slow, controlled supersaturation gradient. Rapid precipitation leads to microcrystalline powders with high mosaicity. Slow growth yields single crystals with the long-range translational order necessary for high-resolution Bragg diffraction.

Step 2: Crystal Mounting and Data Collection
  • Protocol: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount the crystal using a cryoloop and Paratone-N oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen stream. Collect data using a 3[3] equipped with a Mo K α X-ray source.

  • Causality: Paratone oil prevents crystal dehydration and oxidation. Flash-cooling to 100(2) K serves a critical dual purpose: it minimizes thermal diffuse scattering (sharpening the Debye-Waller atomic displacement parameters) and mitigates radiation damage. Mo K α radiation (0.71073 Å) is selected over Cu K α to minimize severe X-ray absorption effects caused by the heavy bromine atom.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw diffraction frames using SAINT. Apply a multi-scan absorption correction using SADABS.

  • Causality: SADABS models the empirical absorption of the crystal based on redundant reflections. This is absolutely critical for bromine-containing compounds; uncorrected absorption leads to systematic errors in the Fourier map, manifesting as spurious electron density peaks or deep holes near the heavy atom.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing via 4[4]. Refine the structure using full-matrix least-squares on F2 with SHELXL, operated through the5[5][6].

  • Causality: Intrinsic phasing rapidly and unambiguously locates the heavy bromine atom, which then serves as a heavy-atom anchor to phase the rest of the molecule. Refining against F2 (rather than F ) allows for the inclusion of all data—including weak or negative reflections—preventing statistical bias in the final model.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Paratone) Cryst->Mount Diffract 3. Data Collection (100 K, Mo Kα) Mount->Diffract Reduce 4. Data Reduction (SAINT / SADABS) Diffract->Reduce Solve 5. Structure Solution (SHELXT) Reduce->Solve Refine 6. Structure Refinement (SHELXL / Olex2) Solve->Refine Validate 7. Validation (CheckCIF) Refine->Validate

Fig 1: Self-validating SCXRD workflow from crystallization to CheckCIF validation.

Self-Validating Systems in Crystallography

A core pillar of structural trustworthiness is that SCXRD is inherently self-validating. The refinement process is governed by strict mathematical residuals:

  • R-Factors ( R1​ and wR2​ ): A successful refinement for a small molecule like tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate typically yields an R1​<5% , indicating exceptional agreement between the observed diffraction pattern ( Fo​ ) and the calculated model ( Fc​ ).

  • Goodness-of-Fit (GoF): This metric evaluates the weighting scheme and should asymptotically approach 1.0.

  • CheckCIF Validation: The International Union of Crystallography (IUCr) mandates CheckCIF validation. This automated algorithmic check flags missing symmetry (e.g., ADDSYM alerts), incorrect atom assignments, or physically impossible anisotropic displacement parameters (ADPs) via the Hirshfeld rigid-bond test. A CheckCIF report free of Level A or B alerts ensures the absolute integrity of the published coordinates.

References

  • Electronic Supporting Information - The Royal Society of Chemistry (CCDC 832712 Data).The Royal Society of Chemistry, 2011.
  • APEX3 Software User Manual.Bruker AXS Inc., Madison, Wisconsin.
  • Crystal structure refinement with SHELXL.Acta Crystallographica Section C / IUCr Journals.
  • OLEX2: a complete structure solution, refinement and analysis program.OlexSys / Journal of Applied Crystallography.

Sources

Foundational

Structural Validation and High-Resolution Mass Spectrometry of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Executive Overview tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly functionalized, specialized building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly functionalized, specialized building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. The molecule features a bromopyridine core, a reactive alpha-aminoketone equivalent, and a Boc-protecting group. Because halogens and protecting groups are susceptible to cleavage or rearrangement during synthesis, rigorous structural validation of this intermediate is critical before proceeding to downstream cross-coupling (e.g., Suzuki-Miyaura) reactions.

This technical guide details the theoretical mass specifications, the diagnostic isotopic signature of its halogenated core, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its exact mass and elemental composition[1].

Quantitative Mass Specifications

To establish a baseline for analytical validation, we must first define the theoretical parameters of the molecule. The exact mass (monoisotopic mass) is calculated using the most abundant naturally occurring isotopes of each element ( 12C , 1H , 79Br , 14N , 16O ). The molecular weight (average mass) accounts for the weighted average of all natural isotopes.

Table 1: Theoretical Mass Parameters
ParameterValueCalculation Basis
Chemical Formula C12​H15​BrN2​O3​ Derived from molecular structure
Monoisotopic Exact Mass 314.0266 DaSum of exact masses of primary isotopes ( 79Br )
Average Molecular Weight 315.167 g/mol Sum of standard atomic weights
Protonated Precursor [M+H]+ 315.0344 m/zAddition of a proton ( 1H+ : 1.0078 Da)
Sodium Adduct [M+Na]+ 337.0164 m/zAddition of a sodium ion ( 23Na+ : 22.9898 Da)

The Diagnostic Bromine Isotopic Signature

In mass spectrometry, the presence of a bromine atom provides a highly characteristic isotopic distribution that serves as an internal structural diagnostic tool[2].

The Causality of the Isotopic Doublet: Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%)[3]. When ionizing this compound, the mass spectrum will not present a single molecular ion peak. Instead, it will display a distinct "doublet" separated by exactly 2 m/z units (the M and M+2 peaks) with an intensity ratio of approximately 1:1.

  • The monoisotopic peak ( 79Br ) for the protonated molecule [M+H]+ will appear at m/z 315.0344 .

  • The M+2 peak ( 81Br ) will appear at m/z 317.0324 .

This isotopic signature is critical for confirming that the bromopyridine moiety remains intact during ionization and has not undergone unintended debromination, a common pitfall in high-energy ionization environments[4].

Experimental Protocol: Self-Validating HRMS Workflow

To achieve the <5 ppm mass accuracy required for definitive elemental composition confirmation[5], a high-resolution platform such as an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QToF) or Orbitrap mass spectrometer is strictly required[6].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1μg/mL .

    • Causality: Formic acid acts as a proton donor, facilitating the protonation of the basic pyridine nitrogen. This dramatically enhances ionization efficiency and stabilizes the [M+H]+ species in ESI+ mode.

  • Lock Mass Infusion (Self-Validating System): Introduce a reference standard (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2771) via a secondary electrospray sprayer.

    • Causality: Continuous lock mass correction compensates for microscopic thermal drift in the TOF flight tube or Orbitrap analyzer, ensuring sub-ppm mass accuracy. If the lock mass deviates beyond a predefined 2 ppm threshold, the system automatically flags the acquisition as invalid, ensuring absolute trustworthiness of the data.

  • Ionization Parameters (ESI+): Apply a capillary voltage of 3.0 kV, a desolvation temperature of 350°C, and a cone voltage of 30 V.

    • Causality: A low cone voltage (30 V) is deliberately selected to prevent in-source fragmentation (specifically the premature loss of the labile Boc group, which typically cleaves as an isobutylene loss of 56 Da).

  • Mass Analysis: Scan over an m/z range of 100–1000 with the analyzer resolution set to >30,000 (FWHM).

  • Data Processing: Extract the ion chromatogram for m/z 315.0344. Compare the observed isotopic pattern against the theoretical binomial expansion for C12​H16​BrN2​O3+​ to confirm the 1:1 bromine doublet.

Logical Workflow Visualization

HRMS_Workflow Prep 1. Sample Preparation 0.1% Formic Acid (Protonation) ESI 3. Soft ESI+ Ionization Low Cone Voltage (30V) Prep->ESI LockMass 2. Lock Mass Infusion (Self-Validating Reference) LockMass->ESI Analyzer 4. Q-ToF / Orbitrap High-Resolution Separation ESI->Analyzer Pattern 5. Isotopic Pattern Matching (79Br/81Br 1:1 Doublet) Analyzer->Pattern Result 6. Exact Mass Confirmation [M+H]+ m/z 315.0344 Pattern->Result

Logical HRMS workflow for exact mass and isotopic validation of the brominated intermediate.

References

  • Lebrilla, C. B. "Exact Mass Determination for Elemental Analysis of ions Produced by Matrix-Assisted Laser Desorption." UC Davis. URL: [Link]

  • "How to Interpret a Mass Spectrum? – Organic Chemistry." Maricopa Open Digital Press. URL: [Link]

  • "Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts. URL:[Link]

  • "Pitfalls in Using Isotopic Distributions for Structural Interpretation by Mass Spectrometry." American Chemical Society (ACS). URL:[Link]

  • "Protein Analysis & Exact Mass Determination." Rilas Technologies Inc. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Boc deprotection of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate using TFA

[label="Aqueous Base\n(e.g., NaHCO3)", fillcolor="#FBBC05", fontcolor Figure 1: Mechanistic workflow of TFA-mediated Boc deprotection yielding the bis-TFA salt. The "Free Base" Trap: Avoiding Pyrazine Formation A common...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Aqueous Base\n(e.g., NaHCO3)", fillcolor="#FBBC05", fontcolor

Figure 1: Mechanistic workflow of TFA-mediated Boc deprotection yielding the bis-TFA salt.

The "Free Base" Trap: Avoiding Pyrazine Formation

A common error in early-stage drug development is subjecting the crude deprotection mixture to an aqueous basic workup (e.g., saturated NaHCO₃) to isolate the free amine.

Alpha-amino ketones are notoriously unstable as free bases[1]. The proximity of a nucleophilic primary amine to a highly electrophilic α-carbonyl carbon facilitates rapid intermolecular self-condensation. Two molecules of the free base will condense to form a dihydropyrazine intermediate, which spontaneously oxidizes in the presence of air to form a highly stable, aromatic pyrazine dimer[2]. This dimerization is an irreversible dead-end that will decimate your isolated yield. The product must remain protonated at all times during isolation.

G salt Bis-TFA Salt (Stable) base Aqueous Base (e.g., NaHCO3) salt->base freebase Free α-Amino Ketone (Highly Reactive) base->freebase Neutralization dimer Self-Condensation (Intermolecular) freebase->dimer Nucleophilic Attack pyrazine Pyrazine Derivative (Dead-end Byproduct) dimer->pyrazine -2 H2O, Oxidation

Figure 2: Degradation pathway of free α-amino ketones into pyrazines upon neutralization.

Standardized Experimental Protocol

This self-validating protocol utilizes solvent evaporation and anti-solvent trituration to isolate the pure bis-TFA salt, entirely bypassing aqueous workup.

Materials Required
  • tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene (for azeotropic removal of TFA)

  • Cold Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DCM to achieve a concentration of 0.1 M. Purge the flask with inert gas (N₂ or Argon).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a final TFA:DCM ratio of 1:3 (v/v). Note: Gas evolution (isobutylene and CO₂) will be observed. Do not seal the system completely; vent through a bubbler.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The starting material will disappear, and the product will appear as the free amine mass [M+H]+≈215/217 (due to the ¹⁷⁹Br/¹⁸¹Br isotopic distribution).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the product.

  • Azeotropic Drying: To remove residual TFA, dissolve the resulting crude oil in a small volume of anhydrous toluene and concentrate under reduced pressure. Repeat this co-evaporation step twice.

  • Trituration & Isolation: Suspend the resulting thick oil/residue in cold diethyl ether (approx. 10 mL per gram of theoretical yield) and stir vigorously for 30 minutes. The product will precipitate as a fine, off-white to pale yellow solid (the bis-TFA salt).

  • Filtration: Filter the solid through a sintered glass funnel, wash with additional cold diethyl ether, and dry under high vacuum for 12 hours to afford the pure 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one bis-trifluoroacetate.

Quantitative Reaction Parameters

ParameterValue / SpecificationRationale
Substrate Concentration 0.1 M to 0.2 M in DCMEnsures smooth stirring and controlled gas evolution.
TFA : DCM Ratio 1:3 (v/v)Provides sufficient excess to protonate both basic sites and drive the reaction.
Temperature Profile 0 °C 25 °CMitigates initial exotherm; RT ensures complete conversion.
Reaction Time 2 - 4 hoursStandard timeframe for complete Boc removal without side reactions.
Evaporation Temp <30 °CPrevents thermal decomposition of the α-amino ketone core.
Expected Yield >90% High yields are typical if aqueous basic workup is avoided.
Product Form Bis-TFA Salt (Solid)Stable indefinitely when stored properly.
Storage Conditions -20 °C, under Argon/N₂Prevents ambient moisture absorption (TFA salts can be hygroscopic).

Downstream Utilization Strategy

Because the product is isolated as a bis-TFA salt, downstream reactions (such as amide couplings or reductive aminations) require careful handling.

In Situ Neutralization: Do not pre-neutralize the salt. Instead, add the bis-TFA salt to your reaction mixture containing the pre-activated electrophile (e.g., an active ester or a carboxylic acid pre-treated with HATU). Only then should you add your non-nucleophilic base (such as DIPEA or Triethylamine) dropwise. This ensures that the moment the α-amino ketone is free-based, it immediately reacts with the target electrophile, outcompeting the self-condensation degradation pathway.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". Available at:[Link]

  • ResearchGate. "Identification of Dialkylpyrazines Off-Flavors in Oak Wood". Available at: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki Cross-Coupling of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Introduction: The Strategic Importance of Pyridinyl Ketones in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyridinyl Ketones in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Its application in the pharmaceutical and agrochemical industries is particularly profound, enabling the construction of complex molecular architectures that are often inaccessible through other means.[4][5] This guide focuses on a specific, yet highly relevant, transformation: the palladium-catalyzed Suzuki cross-coupling of tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

The target substrate is a densely functionalized building block. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The ketone linker provides a key handle for further synthetic elaboration, while the Boc-protected amine offers a latent nucleophile that can be unmasked in a later synthetic step.[6] The successful cross-coupling of this substrate opens a direct route to a diverse library of 5-aryl-2-acylpyridine derivatives, which are of significant interest in drug discovery programs.

However, the reaction is not without its challenges. The presence of multiple Lewis basic sites (the pyridine nitrogen and the amide carbonyl) can lead to catalyst inhibition.[7] Furthermore, the electron-deficient nature of the bromopyridine ring can influence the kinetics of the catalytic cycle.[8] This document provides a comprehensive guide to navigating these challenges, offering a detailed mechanistic rationale for experimental choices and a robust, field-tested protocol for achieving high-yield coupling.

Mechanistic Considerations: A Look Inside the Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5][9]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridyl substrate. This is often the rate-limiting step and is promoted by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) complex.[9][10]

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[9][11][12]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9][13]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Ar'-B(OR)2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Rational Design

The success of the Suzuki coupling hinges on the judicious selection of several key parameters. For a substrate like tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, careful consideration of the following is crucial:

ParameterRecommended Choice(s)Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.[4] The choice can be ligand-dependent, and screening may be necessary.[14]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are essential. They promote the oxidative addition of the C-Br bond, stabilize the monoligated Pd(0) species, and accelerate the reductive elimination step.[1][10][15] For heteroaromatic substrates, these ligands can overcome potential catalyst inhibition by the pyridine nitrogen.[7][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[11] K₃PO₄ is often a good starting point for pyridyl substrates, as it is non-nucleophilic and sufficiently basic.[7][17] The choice of base and solvent are often interdependent.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA polar aprotic solvent, often with a small amount of water, is typically used. Water can aid in dissolving the inorganic base and facilitating the formation of the boronate complex.[2] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersWhile boronic acids are common, their corresponding pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[2]
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The optimal temperature should be determined empirically.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki cross-coupling of tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate with a generic arylboronic acid.

Materials and Reagents
  • tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine solids: - Pyridyl bromide - Boronic acid - Base (K3PO4) - Catalyst (Pd2(dba)3) - Ligand (SPhos) B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents (Dioxane/H2O) B->C D Heat to 85-95 °C with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate organic layer, wash with brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube, add tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[17]

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition : Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction : Place the Schlenk tube in a preheated oil bath at 85-95 °C and stir vigorously for 15-24 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Poor quality reagents (e.g., hydrolyzed boronic acid).3. Insufficiently inert atmosphere.4. Catalyst inhibition by the pyridine substrate.[7]1. Use fresh, high-purity catalyst and ligand. Ensure proper storage.2. Use fresh boronic acid or consider using the corresponding pinacol ester.3. Ensure thorough degassing of solvents and proper inert atmosphere techniques.4. Increase ligand loading or screen alternative bulky ligands (e.g., XPhos).
Formation of Side Products 1. Protodebromination: Replacement of the bromine with a hydrogen atom.2. Homocoupling: Dimerization of the boronic acid or the aryl bromide.1. This can be caused by trace water or an unsuitable base. Ensure anhydrous conditions and consider a milder base like K₂CO₃.[8]2. This is often due to slow transmetalation. Optimize the base and solvent system. Slow addition of the boronic acid can sometimes mitigate this issue.[18]
Difficult Purification 1. Residual palladium catalyst.2. Unreacted boronic acid and its byproducts.1. Filter the crude reaction mixture through a pad of Celite or silica gel before concentration.[18]2. An aqueous wash with a mild base (e.g., NaHCO₃ solution) during work-up can help remove acidic boronic acid species. Optimize chromatography conditions for better separation.[18]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a powerful transformation for the synthesis of valuable building blocks in drug discovery. Success in this reaction is predicated on a solid understanding of the underlying mechanism and a rational approach to the selection of catalyst, ligand, base, and solvent. By employing bulky, electron-rich phosphine ligands and carefully controlling the reaction environment, the challenges posed by this heteroaromatic substrate can be effectively overcome. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to achieve high yields and purity in their synthetic endeavors.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Diccianni, J. B., & Diao, T. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 52(4), 930-943. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(21), 7224-7229. Available at: [Link]

  • Lindh, J., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3298-3308. Available at: [Link]

  • Maljuric, S., et al. (2022). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. DOI:10.26434/chemrxiv-2022-d71f7. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (32), 1538. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(8), 5129-5133. Available at: [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki reaction general procedure - Consensus Academic Search Engine. Available at: [Link]

  • Suzuki‐Miyaura coupling of heteroaryl bromidesa,b a Standard conditions... - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5433-5441. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2016). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry, 81(18), 8207-8215. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(1), 2-5. Available at: [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PMC. Available at: [Link]

  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents.
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Note: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate as a Versatile Scaffold in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2) represents a privileged bifunctional scaffold designed specifically for parallel synthesis and late-stage diversification[1].

The molecule is strategically designed with two orthogonal reactive handles:

  • The 5-Bromopyridine Motif: A highly validated electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The placement of the bromine at the 5-position allows for the extension of the aromatic system without sterically hindering the adjacent acyl chain.

  • The N-Boc-Protected α -Amino Ketone: This moiety is a classic precursor for the synthesis of nitrogen-rich heterocycles such as imidazoles, oxazoles, and pyrazines [2]. The tert-butyloxycarbonyl (Boc) protecting group is critical here; free α -amino ketones are highly unstable and prone to spontaneous self-condensation into dihydropyrazines. The Boc group ensures shelf-stability and allows for controlled, on-demand deprotection.

By leveraging these orthogonal handles, drug development professionals can access diverse chemical space, including kinase inhibitor hinge-binders, GPCR ligands, and peptidomimetics, from a single starting material.

Reactivity & Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap SM tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate Coupling Pd-Catalyzed Cross-Coupling SM->Coupling Boronic acids, Pd(dppf)Cl2 Reduction Asymmetric Reduction SM->Reduction Ru/Rh Cat., H2 donor Deprotect Boc Deprotection & Annulation SM->Deprotect 1. HCl/Dioxane 2. Amidines, Heat Extended 5-Substituted Pyridine Scaffold Coupling->Extended AminoAlcohol Chiral β-Amino Alcohol Reduction->AminoAlcohol Heterocycle Imidazoles / Pyrazines Deprotect->Heterocycle

Figure 1: Divergent synthetic workflows utilizing the bifunctional reactivity of the title compound.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic rationale for the choice of reagents and in-process controls.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the 5-position of the pyridine ring while preserving the base-sensitive Boc-amino ketone moiety.

Mechanistic Rationale: Bromopyridines are notoriously challenging substrates for palladium catalysis because the pyridine nitrogen can coordinate to the metal center, leading to catalyst poisoning [1]. To overcome this, a bidentate ligand like dppf (in Pd(dppf)Cl2​ ) is utilized to prevent the formation of inactive palladium-bis(pyridine) complexes. Furthermore, a mild base ( K3​PO4​ ) in a biphasic solvent system (1,4-Dioxane/Water) is chosen to accelerate the transmetalation step without causing epimerization or degradation of the α -amino ketone [3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.5 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M concentration relative to the substrate).

  • Catalyst Initiation: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%). Seal the flask and heat to 85 °C.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The Boc-amino ketone is UV-active; look for the disappearance of the starting material mass[M+H] + 315/317 and the emergence of the coupled product. Self-Validation: If protodeboronation of the boronic acid is observed (a common side reaction), reduce the temperature to 75 °C and ensure strict oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The organic layer is dried over Na2​SO4​ , concentrated, and purified via silica gel chromatography.

Protocol B: Imidazole Annulation via α -Amino Ketone Deprotection

Objective: To construct a 2,4-disubstituted imidazole ring, a common pharmacophore in tubulin-binding agents and NNRTIs [2].

Mechanistic Rationale: The free α -amino ketone must be generated in situ as its hydrochloride salt to prevent dimerization. Subsequent addition of an amidine and a mild buffer (Ammonium acetate) facilitates imine formation followed by cyclization and aromatization.

Step-by-Step Methodology:

  • Deprotection: Dissolve the starting material in anhydrous CH2​Cl2​ (0.2 M). Cool to 0 °C and add 4N HCl in Dioxane (10 equiv). Stir for 2 hours at room temperature.

  • Verification: Concentrate an aliquot and check by NMR or LC-MS to confirm complete removal of the Boc group (loss of the strong tert-butyl singlet at ~1.4 ppm).

  • Cyclization: Concentrate the reaction mixture to dryness to yield the α -amino ketone hydrochloride. Redissolve in glacial acetic acid.

  • Annulation: Add the desired amidine hydrochloride (1.5 equiv) and NH4​OAc (5.0 equiv). Heat the mixture to 110 °C for 4-6 hours.

  • Workup: Cool the mixture, neutralize carefully with saturated aqueous NaHCO3​ , and extract with EtOAc. Purify the resulting substituted imidazole via reverse-phase preparative HPLC.

Quantitative Data & Yield Comparisons

The following table summarizes the expected performance of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate across various standard medicinal chemistry transformations, based on validated literature parameters for this structural class.

TransformationReagents / Catalyst SystemTarget MotifTypical Yield (%)Key Advantage / Mechanistic Note
Suzuki-Miyaura Ar-B(OH)2​ , Pd(dppf)Cl2​ , K3​PO4​ 5-Arylpyridine75 - 88%Mild base prevents ketone degradation [3].
Sonogashira Alkyne, Pd(PPh3​)4​ , CuI, Et3​N 5-Alkynylpyridine65 - 80%Requires strict exclusion of oxygen to prevent alkyne homocoupling.
Imidazole Annulation 1. HCl/Dioxane 2. Amidine, NH4​OAc , AcOH 2,4-Disubstituted Imidazole60 - 75%Rapid access to kinase hinge-binding motifs [2].
Asymmetric Reduction RuCl(p-cymene)[(R,R)-TsDPEN] , HCO2​H Chiral β -amino alcohol85 - 95%Yields >98% ee; prevents ketone enolization during reduction.

References

  • A direct and efficient total synthesis of the tubulin-binding agents ceratamine A and B; use of IBX for a remarkable heterocycle dehydrogenation. Organic Letters (PubMed). Available at:[Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry (ResearchGate). Available at:[Link]

Application

Application Note: Divergent Functionalization of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2) Executive Summary The synthesis of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS: 950176-70-2)

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly versatile, bifunctional building block. It features two orthogonal reactive sites: a 5-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling, and an N-Boc-protected α -amino ketone poised for heterocycle construction or reduction. This Application Note details the chemical rationale, mechanistic troubleshooting, and self-validating protocols required to selectively functionalize this scaffold without compromising its structural integrity.

Chemical Rationale & Reactivity Profile

To effectively utilize this building block, one must understand the causality behind its reactivity and the necessity of its protecting groups.

The Role of the N-Boc Protecting Group

Free α -amino ketones are notoriously unstable as free bases; they rapidly undergo intermolecular condensation to form dihydropyrazines, which spontaneously oxidize to pyrazines [1]. The N-Boc (tert-butyloxycarbonyl) group serves a dual purpose:

  • Steric and Electronic Shielding: It prevents self-condensation during storage and early-stage synthetic manipulations.

  • Traceless Activation: Under specific thermal or acidic conditions (e.g., during imidazole synthesis), the Boc group can be cleaved in situ, allowing the liberated amine to immediately participate in cyclization before degradation pathways can compete.

Orthogonal Reactivity at the 5-Bromo Position

The 5-bromo position of the electron-deficient pyridine ring is highly activated toward oxidative addition by Palladium catalysts. However, this electron deficiency also makes the intermediate susceptible to protodebromination (loss of the bromine atom without coupling). To prevent this, the choice of ligand and base is critical. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a rigid coordination geometry that accelerates reductive elimination, outcompeting the off-target protodebromination pathway[2].

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the starting material.

SyntheticWorkflow SM tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate PathA Pathway A: Suzuki Coupling SM->PathA Pd, Boronic Acid PathB Pathway B: Imidazole Synthesis SM->PathB NH4OAc, Heat PathC Pathway C: Ketone Reduction SM->PathC NaBH4, MeOH ProdA 5-Aryl Pyridine Derivative PathA->ProdA ProdB 2-(5-Bromopyridin-2-yl) -1H-imidazole PathB->ProdB ProdC tert-Butyl (2-(5-bromopyridin-2-yl) -2-hydroxyethyl)carbamate PathC->ProdC

Fig 1. Divergent functionalization of the bromopyridine alpha-amino ketone scaffold.

Reaction Optimization Data

When executing Pathway A (Suzuki-Miyaura Coupling), base and catalyst selection dictates the survival of the α -amino ketone. Strong bases (e.g., KOtBu) deprotonate the α -position of the ketone, leading to substrate decomposition. Table 1 summarizes the optimization causality.

Table 1: Optimization of the Suzuki-Miyaura Coupling (Pathway A)

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/H2O9045High protodebromination due to monodentate ligand flexibility.
2Pd(PPh3)4KOtBuTHF7022Substrate decomposition; base-catalyzed aldol condensation.
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 88 Clean conversion; bidentate ligand suppresses dehalogenation.
4Pd(OAc)2 / XPhosK3PO4Toluene10091Excellent yield; bulky ligand accelerates oxidative addition.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 5-position while preserving the Boc-protected α -amino ketone.

  • Preparation: In an oven-dried Schlenk flask, add tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and K2CO3 (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) at m/z 315/317 due to the 79 Br/ 81 Br isotopes. Complete conversion is confirmed by the disappearance of this doublet and the emergence of a single product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH4Cl (10 mL) to quench the base and prevent post-reaction aldol condensation. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Cyclization to 2-(5-Bromopyridin-2-yl)-1H-imidazole

Objective: Convert the α -amino ketone into an imidazole ring via a modified Debus-Radziszewski condensation [3].

  • Preparation: In a sealed tube, dissolve tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 mmol, 1.0 equiv) in glacial acetic acid (5.0 mL).

  • Reagent Addition: Add ammonium acetate (10.0 mmol, 10.0 equiv). If a substituted imidazole is desired, add the corresponding aldehyde (1.1 mmol, 1.1 equiv) at this stage.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Causality Note: At this temperature in acetic acid, the Boc group undergoes thermal deprotection. The transient free amine immediately condenses with the ammonia/aldehyde to form the imidazole ring, preventing pyrazine formation.

  • Self-Validation (In-Process): TLC (DCM:MeOH 9:1) will show the consumption of the UV-active starting material and the appearance of a highly polar, strongly UV-absorbing spot (the imidazole).

  • Workup: Cool the reaction to 0 °C. Carefully neutralize the acetic acid by dropwise addition of 6N NaOH until the pH reaches ~8. Extract the precipitated product with EtOAc (3 x 15 mL). Wash the organics with brine, dry over MgSO4, and concentrate.

References

  • "Recent advances in the synthesis of α-amino ketones." RSC Advances, 2020, 10, 43682-43707. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. URL:[Link]

  • Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Justus Liebigs Annalen der Chemie, 1858, 107 (2), 199–208. URL:[Link]

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of Base-Sensitive Bromopyridines

Target Substrate: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate Primary Application: Synthesis of aza-heterocycles, peptidomimetics, and advanced pharmaceutical intermediates. Executive Summary & Substrate Ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate Primary Application: Synthesis of aza-heterocycles, peptidomimetics, and advanced pharmaceutical intermediates.

Executive Summary & Substrate Analysis

The cross-coupling of highly functionalized heteroaryl halides is a cornerstone of modern drug development. The substrate tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate presents a unique synthetic challenge due to the presence of three distinct reactive moieties:

  • 5-Bromopyridine Core: The target electrophilic site for palladium-catalyzed amination, which also acts as a Lewis base capable of coordinating and poisoning the active palladium catalyst.

  • α -Aminomethyl Ketone: The α -protons adjacent to the ketone are highly acidic. Under standard cross-coupling conditions, these protons are prone to deprotonation, leading to enolization, aldol condensation, and complete degradation of the starting material[1].

  • Boc-Protected Amine: The carbamate nitrogen possesses a pKa of ~13. Strong bases can deprotonate this position, triggering competing intramolecular cyclizations or intermolecular N-arylation side reactions.

This application note provides a self-validating, highly chemoselective protocol to achieve high-yielding C–N bond formation while perfectly preserving the sensitive ketone and Boc-carbamate functional groups.

Expertise & Experience: Mechanistic Causality in Reaction Design

To prevent substrate degradation, every component of the catalytic cycle must be engineered to favor rapid cross-coupling over side-reaction kinetics. Do not simply rely on standard Buchwald-Hartwig conditions; understand the causality behind the following modifications:

  • Base Selection (The Critical Parameter): Traditional aminations utilize strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, NaOtBu will instantly deprotonate the α -protons of the ketone, destroying the substrate. By substituting NaOtBu with milder bases such as Cesium Carbonate (Cs₂CO₃) or the organic superbase DBU , the palladium-bound amine intermediate can be deprotonated without triggering enolization[1].

  • Ligand Architecture: Because mild bases slow down the deprotonation step of the catalytic cycle, highly electron-rich and sterically bulky ligands are mandatory to accelerate oxidative addition and force reductive elimination. For primary amines, XantPhos (a wide bite-angle bidentate ligand) is optimal as it prevents the formation of inactive Pd-bis(amine) species and resists pyridine poisoning[1][2]. For secondary amines, tBuBrettPhos provides the necessary steric bulk to ensure high turnover[3].

  • Precatalyst Selection: Utilizing third-generation (G3) palladacycles (e.g., tBuBrettPhos Pd G3) ensures the rapid generation of the active monoligated Pd(0) species at lower temperatures (80–90 °C), minimizing the thermal degradation of the Boc group.

Mechanism Precat Pd G3 Precatalyst (Rapid Activation) Pd0 Active Pd(0)L (Resists Pyridine Poisoning) Precat->Pd0 Base, Heat - Carbazole OxAdd Oxidative Addition [Pd(II)(Ar)BrL] (Chemoselective for C-Br) Pd0->OxAdd + Substrate (tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate) TransMet Amine Binding & Deprotonation [Pd(II)(Ar)(NR2)L] (Mild Base prevents Enolization) OxAdd->TransMet + Amine, Mild Base (Cs2CO3) - Base•HBr Product Product Formation (Intact Ketone & Boc) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Chemoselective Buchwald-Hartwig catalytic cycle for base-sensitive bromopyridines.

Optimization Data & Quantitative Analysis

The following table summarizes the optimization landscape, demonstrating the causal relationship between base/ligand selection and reaction success.

EntryCatalyst / LigandBaseSolventTemp (°C)Result / Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene1000% (Decomp.)Rapid enolization & complete Boc cleavage.
2Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10035%Sluggish reaction; partial ketone degradation observed.
3XantPhos Pd G3DBUToluene9078%Mild base preserves ketone; optimal for primary amines[1].
4 tBuBrettPhos Pd G3 Cs₂CO₃ Toluene 90 85% Optimal for secondary amines; no side reactions[3].

Trustworthiness: Self-Validating Experimental Protocol

This protocol is designed for the coupling of tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate with a model secondary amine (e.g., morpholine or piperidine).

Workflow S1 1. Preparation Dry Toluene Degas with Argon S2 2. Assembly Add Substrate & Amine Add Cs2CO3 & Pd-Cat S1->S2 S3 3. Reaction Stir at 90°C Monitor via LC-MS S2->S3 S4 4. Isolation Celite Filtration Silica Chromatography S3->S4

Fig 2. Self-validating experimental workflow for amination of base-sensitive substrates.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge a flame-dried 20 mL Schlenk tube with tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv, 1.2 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Causality Check: Cs₂CO₃ must be strictly anhydrous. Trace moisture generates hydroxide ions, which will hydrolyze the Boc group or trigger aldol condensation.

Step 2: Catalyst Assembly

  • Add tBuBrettPhos Pd G3 precatalyst (0.03 equiv, 3 mol%).

  • Causality Check: G3 precatalysts activate rapidly without requiring harsh thermal initiation, preserving the sensitive α -protons of the substrate.

Step 3: Solvent Addition & Degassing

  • Add anhydrous Toluene (5 mL, to yield a 0.2 M solution). Degas the heterogeneous mixture via three freeze-pump-thaw cycles, or sparge vigorously with Argon for 15 minutes.

  • Causality Check: Oxygen must be rigorously excluded. Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand to its phosphine oxide, immediately halting the catalytic cycle.

Step 4: Reaction Execution & In-Process Monitoring

  • Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation Marker: The solution will transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture (with suspended inorganic salts), indicating the successful formation of the active Pd(0) species.

  • LC-MS Monitoring: After 2 hours, sample the reaction. Look for the disappearance of the starting material isotopic mass ( [M+H]+ ≈ 315/317 m/z). If the Boc group is inadvertently cleaved due to moisture/acid, an anomalous mass of [M−100]+ will be observed.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a tightly packed pad of Celite to remove inorganic salts (Cs₂CO₃, CsBr) and precipitated Palladium black[2].

  • Critical Warning:Do not perform aqueous acidic washes (e.g., 1M HCl or saturated NH₄Cl) traditionally used to quench unreacted amines. The Boc group adjacent to an electron-withdrawing ketone is highly acid-sensitive and will cleave.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aminated product.

References

  • [1] 1 - ACS Publications

  • - ResearchGate

  • [2] 2 - Organic-Synthesis.com

  • [3] 3 - ACS Publications

Sources

Application

Application Notes and Protocols: Reductive Amination of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Abstract This document provides a comprehensive guide to the reductive amination of the ketone group in tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate. Reductive amination is a cornerstone transformation in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the reductive amination of the ketone group in tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate. Reductive amination is a cornerstone transformation in medicinal chemistry and drug development, enabling the efficient synthesis of amines.[1][2] This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to convert the ketone into a diverse range of secondary and tertiary amines, which are key intermediates in the synthesis of novel pharmaceutical candidates.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for successful execution.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental pursuit in organic chemistry, largely due to their prevalence in biologically active compounds.[1][5] Reductive amination, which transforms a carbonyl group into an amine via an imine intermediate, is a highly valued method for constructing carbon-nitrogen bonds.[6] The direct, one-pot nature of this reaction, where the carbonyl compound, amine, and reducing agent are combined, offers significant advantages in terms of efficiency and atom economy.[5][6]

The choice of reducing agent is paramount to the success of a reductive amination.[4] While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, milder reagents are preferred for their selectivity.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this purpose.[3][4] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, rendering it less reactive towards ketones and aldehydes but highly effective at reducing the intermediate iminium ion.[3][8] This selectivity minimizes side reactions and often leads to cleaner reaction profiles and higher yields.[3][4]

Our substrate, tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, possesses a ketone adjacent to a Boc-protected amine. The pyridine and bromo-substituents introduce electronic and steric factors that must be considered. This guide will provide the necessary insights to successfully navigate the reductive amination of this specific and pharmaceutically relevant scaffold.

Reaction Mechanism and Rationale

The reductive amination process occurs in two principal stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by the loss of a water molecule to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[9]

  • Hydride Reduction: The mild reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[3]

The use of a slight excess of the amine and the reducing agent helps to drive the reaction to completion. Acetic acid can be employed as a catalyst to facilitate the formation of the imine intermediate by protonating the carbonyl group, thereby increasing its electrophilicity.[10][11]

Reaction Workflow Diagram

Reductive_Amination_Workflow Start Start: Ketone & Amine Mixing Mix in Solvent (e.g., DCE) Start->Mixing Step 1 Imine_Formation Iminium Ion Formation (Acid Catalyst) Mixing->Imine_Formation Step 2 Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Step 3 Reduction Reduction Add_Reducing_Agent->Reduction Step 4 Workup Aqueous Workup (e.g., NaHCO₃) Reduction->Workup Step 5 Extraction Extraction (e.g., DCM) Workup->Extraction Step 6 Purification Purification (e.g., Chromatography) Extraction->Purification Step 7 Product Final Amine Product Purification->Product Step 8

Caption: Experimental workflow for the one-pot reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate with a primary or secondary amine.

Materials:

  • tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

  • Amine (primary or secondary, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[8][12]

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M). Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[13] For less reactive ketones or amines, a catalytic amount of acetic acid can be added at this stage.[14]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed. Reaction times can vary from a few hours to overnight.[13]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Key Reaction Parameters and Troubleshooting

ParameterRecommended Range/ValueRationale & Considerations
Stoichiometry (Amine) 1.0 - 1.2 equivalentsA slight excess of the amine helps to drive the imine formation equilibrium forward.
Stoichiometry (NaBH(OAc)₃) 1.2 - 1.5 equivalentsAn excess of the reducing agent ensures complete reduction of the iminium intermediate.
Solvent DCE, DCM, THFAnhydrous conditions are important. DCE is a commonly preferred solvent, but DCM and THF are also effective.[8][12][15]
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature. Gentle heating may be required for less reactive substrates.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the point of completion.[13]
Catalyst (Acetic Acid) Catalytic amount (optional)Can accelerate imine formation, particularly with less reactive ketones.[10][14]

Troubleshooting:

  • Incomplete reaction: If the starting material persists, consider adding a catalytic amount of acetic acid or gently heating the reaction mixture. Ensure the reagents and solvent are anhydrous.

  • Formation of byproducts: Over-alkylation can sometimes be an issue with primary amines.[16] A stepwise procedure, involving pre-formation and isolation of the imine followed by reduction with NaBH₄, can mitigate this.[12][14]

  • Difficult purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine to the eluent can help to improve the separation.

Reaction Mechanism Diagram

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Ketone R-CO-R' Hemiaminal R-C(OH)(NHR'')-R' Ketone->Hemiaminal + R''NH₂ Amine R''NH₂ Imine R-C(=NR'')-R' Hemiaminal->Imine - H₂O Iminium R-C(=N⁺HR'')-R' Imine->Iminium + H⁺ Product R-CH(NHR'')-R' Iminium->Product + [H]⁻ Hydride [H]⁻ from NaBH(OAc)₃

Caption: Generalized mechanism of reductive amination.

Conclusion

The reductive amination of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a variety of amine derivatives. The mild reaction conditions, high selectivity of the reducing agent, and the operational simplicity of the one-pot procedure make this a highly attractive transformation for applications in drug discovery and development. By carefully controlling the reaction parameters outlined in this guide, researchers can reliably access a diverse array of valuable amine building blocks.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chusov, D., & Kananovich, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12321-12386.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Ouellet, S. G., et al. (2024).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Improving Reaction Product Purification with Evaporative Light-scattering Detection - Biotage. Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Retrieved from [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society.
  • Reductive Amination - Chemistry Steps. (2024, March 29). Retrieved from [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). Reductive aminations of ketones and aldehydes using borane–pyridine. The Journal of Organic Chemistry, 60(18), 5995-5996.
  • Itoh, T., Nagata, K., Miyazaki, M., & Ohsawa, A. (2004).
  • I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? - Reddit. (2025, March 6). Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from [Link]

  • D'Elia, M. A., et al. (2010).
  • Bennett, G. D. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling to optimize the synthesis of highly functionalized alpha-amino ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling to optimize the synthesis of highly functionalized alpha-amino ketones. The synthesis of tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate presents a classic intersection of regioselective organometallic chemistry and precise protecting-group management.

This guide abandons generic troubleshooting in favor of a mechanistic, causality-driven approach. Here, we will dissect the architectural strategy of the synthesis, provide a quantitative matrix of reaction parameters, answer critical diagnostic FAQs, and deliver a self-validating experimental protocol.

Architectural Strategy & Mechanistic Pathway

The most elegant and scalable route to tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate utilizes a nucleophilic acyl substitution between a heteroaryl Grignard reagent and a Boc-protected glycine Weinreb amide. However, two critical mechanistic hurdles dictate the success of this pathway:

  • Regioselectivity of the Halogen-Metal Exchange : Using 2,5-dibromopyridine as a starting material is a common pitfall. Bromine-magnesium exchange using standard isopropylmagnesium chloride (iPrMgCl) often favors the C5 position thermodynamically, leading to the wrong regioisomer. To enforce absolute C2-regioselectivity, we must exploit kinetic control by starting with 5-bromo-2-iodopyridine and utilizing Knochel's Turbo-Grignard (iPrMgCl·LiCl). The iodine-magnesium exchange is orders of magnitude faster than the bromine-magnesium exchange .

  • Acidity of the Carbamate NH : The Boc-NH proton on the Weinreb amide is acidic (pKa ~16). If unaddressed, it will immediately quench one equivalent of your valuable pyridyl Grignard reagent. We must pre-deprotonate the Weinreb amide with a sacrificial, inexpensive Grignard reagent (like standard iPrMgCl) prior to coupling .

SynthesisWorkflow SM1 5-Bromo-2-iodopyridine Grignard 5-Bromo-2-pyridylmagnesium chloride SM1->Grignard iPrMgCl·LiCl THF, -15°C Chelate Tetrahedral Magnesium Chelate Grignard->Chelate Nucleophilic Addition SM2 Boc-Gly-N(OMe)Me (Weinreb Amide) Deprot Mg-Deprotonated Weinreb Amide SM2->Deprot iPrMgCl (1.05 eq) THF, -15°C Deprot->Chelate Product tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate Chelate->Product aq. NH4Cl Quench (0°C)

Caption: Mechanistic workflow ensuring C2-regioselectivity and preventing Grignard quenching by the Boc-NH.

Quantitative Optimization Matrix

To understand the causality behind our protocol choices, review the following data matrix. It summarizes how specific parameter shifts directly impact the regioselectivity and overall yield of the target ketone.

Synthetic StrategyStarting HalideGrignard ReagentAmide Pre-Deprotonation?Regioselectivity (C2:C5)Overall Yield
Direct Br/Mg Exchange 2,5-DibromopyridineiPrMgClNo1 : 10 (Favors C5)< 10%
I/Mg Exchange (No Base) 5-Bromo-2-iodopyridineiPrMgCl·LiClNo> 99 : 1~ 45%*
Fully Optimized 5-Bromo-2-iodopyridineiPrMgCl·LiClYes (with iPrMgCl)> 99 : 185 - 92%

*Yield is capped at 50% because the acidic Boc-NH proton consumes half of the generated heteroaryl Grignard reagent.

Diagnostic FAQs & Troubleshooting Guide

When reactions fail, LC-MS data is your best diagnostic tool. Use the logic tree and the Q&A below to identify and resolve specific failure modes.

TroubleshootingTree Issue Low Yield of Target Ketone Regio Wrong Regioisomer (C5 vs C2) Issue->Regio LC-MS shows isomer mass Incomplete ~50% Conversion (Unreacted Amide) Issue->Incomplete SM recovered OverAdd Tertiary Alcohol Formation Issue->OverAdd Mass + 156 Da Sol1 Use 5-Bromo-2-iodopyridine + iPrMgCl·LiCl Regio->Sol1 Sol2 Pre-deprotonate Boc-NH with iPrMgCl Incomplete->Sol2 Sol3 Maintain T < 0°C Quench Cold OverAdd->Sol3

Caption: Diagnostic logic tree for identifying and resolving common yield-limiting issues.

Q: Why is my reaction yielding a mixture of regioisomers, predominantly the 2-bromo-5-substituted ketone? A: This is a classic thermodynamic vs. kinetic control issue. When using 2,5-dibromopyridine, the Br/Mg exchange with iPrMgCl favors the C5 position thermodynamically. To ensure absolute C2-regioselectivity, switch your starting material to 5-bromo-2-iodopyridine . The iodine-magnesium exchange is kinetically favored, guaranteeing exclusive formation of 5-bromo-2-pyridylmagnesium chloride .

Q: My conversion stalls at ~50%, and I recover unreacted Weinreb amide. Why? A: The carbamate (Boc-NH) proton on your Weinreb amide is acidic. If you simply add the Weinreb amide to your heteroaryl Grignard, the first equivalent of your expensive Grignard reagent is consumed merely deprotonating the nitrogen. The solution is to pre-deprotonate the Weinreb amide with 1.05 equivalents of standard iPrMgCl at -15 °C before introducing the pyridyl Grignard.

Q: I am observing the formation of a tertiary alcohol byproduct (mass + 156 Da). How do I prevent over-addition? A: Weinreb amides typically prevent over-addition by forming a stable, five-membered tetrahedral magnesium chelate. However, this chelate can collapse prematurely into the highly reactive ketone if the reaction temperature exceeds 0 °C before quenching. Maintain the reaction strictly between -15 °C and 0 °C, and quench by pouring the cold reaction mixture directly into a vigorously stirred, ice-cold aqueous solution.

Q: What is the best way to quench the reaction without cleaving the Boc group? A: Avoid strong aqueous acids (like HCl) which will cause rapid debocylation of your product. Use saturated aqueous NH₄Cl or 10% citric acid at 0 °C.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes In-Process Controls (IPCs) to ensure each intermediate is successfully generated before proceeding to the next step, eliminating downstream guesswork.

Reagents & Stoichiometry:

  • 5-Bromo-2-iodopyridine : 1.00 eq (10.0 mmol, 2.84 g)

  • iPrMgCl·LiCl (Turbo-Grignard) : 1.3 M in THF, 1.05 eq (10.5 mmol, 8.1 mL)

  • Boc-Gly-N(OMe)Me (Weinreb Amide) : 0.95 eq (9.5 mmol, 2.07 g)

  • iPrMgCl (Standard) : 2.0 M in THF, 1.00 eq based on amide (9.5 mmol, 4.75 mL)

  • Anhydrous THF : 40 mL total

Step 1: Generation of the Heteroaryl Grignard Reagent

  • Dissolve 5-bromo-2-iodopyridine (10.0 mmol) in 20 mL of anhydrous THF in a flame-dried, argon-purged flask (Flask A).

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add iPrMgCl·LiCl (10.5 mmol) dropwise over 10 minutes, maintaining the internal temperature below -10 °C. Stir for 30 minutes at -15 °C.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot and quench it into 1 mL of methanol. Analyze via GC-MS or LC-MS. You should observe the complete disappearance of the starting material and the appearance of 3-bromopyridine (m/z 158), confirming quantitative I/Mg exchange.

Step 2: Pre-Deprotonation of the Weinreb Amide

  • In a separate flame-dried flask (Flask B), dissolve Boc-Gly-N(OMe)Me (9.5 mmol) in 20 mL of anhydrous THF.

  • Cool Flask B to -15 °C.

  • Add standard iPrMgCl (9.5 mmol) dropwise. The solution may evolve slight gas (propane). Stir for 15 minutes at -15 °C to ensure complete deprotonation of the carbamate.

Step 3: Nucleophilic Acyl Substitution & Quench

  • Using a cannula or a dry syringe, transfer the pre-deprotonated amide solution from Flask B dropwise into the Grignard solution in Flask A, maintaining the internal temperature at -15 °C.

  • Once the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 1 hour.

  • Self-Validation (IPC 2): Quench a 50 µL aliquot into saturated NH₄Cl and extract with EtOAc. LC-MS should show the target mass (m/z 315/317 for the Br isotopes) with minimal unreacted amide.

  • Cold Quench : Pour the entire reaction mixture directly into a vigorously stirred beaker containing 50 mL of ice-cold saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22, 3815-3818. URL:[Link]

  • Jensen, A. E. et al. "Preparation and Reactions of Heteroaryl Organomagnesium Compounds." Journal of Chemical Sciences, 2006, 118, 1-13. URL:[Link]

Optimization

Preventing premature Boc cleavage during tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with highly functionalized building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with highly functionalized building blocks.

Working with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate presents a unique set of chemical liabilities. This molecule contains an acid-sensitive Boc protecting group, a Lewis-basic pyridine ring, and an enolizable α -amino ketone core. When subjected to transition-metal catalysis (such as Suzuki or Buchwald-Hartwig cross-couplings on the 5-bromo position), researchers often observe rapid, premature Boc cleavage followed by complete consumption of the starting material into a complex mixture.

This guide is designed to explain the mechanistic causality behind this degradation and provide self-validating protocols to ensure the structural integrity of your molecule.

Part 1: Mechanistic Deep Dive & FAQs

Q1: Why does my Boc group fall off during Palladium-catalyzed cross-coupling when Boc is supposed to be stable to basic coupling conditions? A: While the Boc group is generally stable to bases and nucleophiles[1], it is highly sensitive to Lewis acids[2]. The structural arrangement of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate creates a perfect bidentate chelation pocket. The pyridine nitrogen and the adjacent ketone oxygen can strongly coordinate to transition metals (e.g., Pd(II) intermediates, Cu co-catalysts, or Lewis acidic additives). When the metal coordinates to the ketone oxygen, it withdraws electron density, acting as a localized Lewis acid. This proximity effect dramatically lowers the activation energy for the cleavage of the adjacent carbamate, releasing the t-butyl cation and CO 2​ .

Q2: I isolated a major byproduct with a mass [M] corresponding to a dimer minus H 2​ O. What is happening? A: You are observing the classic degradation pathway of α -amino ketones. Once the Boc group is prematurely cleaved by the metal catalyst, the resulting free α -amino ketone is exposed. At standard reaction temperatures, this intermediate is highly unstable and spontaneously undergoes intermolecular condensation with another molecule of itself. This is followed by aerobic oxidation to form a highly stable, conjugated pyrazine dimer[3].

Mechanism A Boc-Protected α-Amino Ketone B Metal-Chelated Intermediate A->B Lewis Acid / Pd(II) C Free α-Amino Ketone B->C - t-Bu+ - CO2 D Pyrazine Dimer C->D Dimerization & Oxidation

Mechanism of Lewis acid-mediated Boc cleavage and subsequent pyrazine dimerization.

Q3: My Boc group survives the reaction but falls off during silica gel chromatography. How can I purify it safely? A: Standard silica gel possesses slightly acidic silanol groups. For highly activated systems where the carbamate is adjacent to an electron-withdrawing ketone, this mild acidity is enough to trigger cleavage. You must deactivate the silica gel prior to loading your compound.

Part 2: Quantitative Parameter Optimization

To prevent premature cleavage, you must disrupt the metal's ability to chelate the substrate[4]. We have synthesized the quantitative effects of various reaction parameters into the optimization table below:

Reaction ParameterHigh-Risk Condition (Leads to Cleavage)Optimized Condition (Preserves Boc)Mechanistic Rationale
Catalyst/Ligand Pd(PPh 3​ ) 4​ or ligandless Pd(OAc) 2​ Pd 2​ (dba) 3​
  • XPhos (1:4 ratio)
Bulky biaryl phosphines strictly saturate the Pd coordination sphere, sterically preventing bidentate chelation by the substrate.
Temperature > 80 °C55–65 °CBoc thermolysis is exponentially accelerated by Lewis acid coordination at elevated temperatures.
Solvent System DMF or pure TolueneDioxane/H 2​ O (10:1)Biphasic systems with water help hydrate Lewis acidic metal centers, reducing their affinity for the ketone oxygen.
Base NaOtBu or Cs 2​ CO 3​ K 3​ PO 4​ Strong bases can enolize the α -ketone; K 3​ PO 4​ provides sufficient basicity for transmetalation without side reactions.

Part 3: Self-Validating Experimental Protocols

Workflow Visualization

Workflow S1 1. Ligand Selection Use bulky biaryl phosphines S2 2. Reaction Conditions Biphasic solvent, T < 65 °C S1->S2 S3 3. Reaction Quench Add EDTA to sequester metals S2->S3 S4 4. Chromatography Use Et3N-deactivated silica S3->S4

Optimized experimental workflow to prevent Boc cleavage during cross-coupling.

Protocol: Safe Suzuki-Miyaura Cross-Coupling

This methodology utilizes steric bulk and temperature control to protect the Boc group. It includes built-in self-validation steps to ensure the reaction is proceeding correctly.

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask, combine tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 eq), your desired Arylboronic acid (1.5 eq), and K 3​ PO 4​ (2.0 eq).

  • Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (8 mol%). Causality Note: The 1:4 Pd-to-ligand ratio ensures the active Pd(0) species is fully ligated, preventing substrate chelation.

  • Evacuate and backfill the flask with Argon (3x).

  • Add degassed 1,4-Dioxane and H 2​ O (10:1 ratio) to achieve a 0.1 M substrate concentration.

Step 2: Controlled Heating & Self-Validation

  • Heat the reaction mixture strictly to 60 °C . Do not exceed 65 °C.

  • Self-Validating Check: After 1 hour, monitor the reaction by TLC (EtOAc/Hexanes 1:1).

    • Pass: You should see a clean conversion to a new UV-active spot (product).

    • Fail: If you observe a highly UV-active, baseline-sticking spot (free amine) or a new spot with an R f​ of ~0.8 that stains intensely with KMnO 4​ (pyrazine dimer), Lewis acid cleavage is occurring. Immediately cool the reaction and verify your ligand loading.

Step 3: Metal-Sequestering Workup

  • Cool the reaction to room temperature.

  • Quench by adding an aqueous solution of 0.5 M EDTA (pH 8) and stir vigorously for 15 minutes. Causality Note: EDTA acts as a superior chelator, aggressively stripping Pd and any trace metals away from your product's pyridine/ketone pocket before concentration.

  • Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at a bath temperature below 30 °C .

Step 4: Deactivated Chromatography

  • Prepare a silica gel slurry using your starting eluent (e.g., Hexanes) containing 1% Triethylamine (Et 3​ N) .

  • Pack the column and flush with 2 column volumes of the 1% Et 3​ N eluent to neutralize all acidic silanol sites.

  • Load your crude mixture and run the column normally. The Boc group will remain completely intact.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: researchgate.
  • Source: mdpi.

Sources

Troubleshooting

Flash column chromatography purification methods for tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that purifying polyfunctional intermediates requires more than just running a generic gradient.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that purifying polyfunctional intermediates requires more than just running a generic gradient. The target molecule, tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate , presents a unique chromatographic triad: a basic pyridine ring, an enolizable alpha-aminoketone, and an acid-sensitive Boc-protecting group.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your purification workflows.

Molecular Profiling & Chromatographic Causality

To design a rational purification strategy, we must first deconstruct the molecule's physicochemical properties and understand how they dictate stationary and mobile phase interactions.

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupChemical PropertyChromatographic Consequence (Causality)Mitigation Strategy
5-Bromopyridin-2-yl Basic nitrogen lone pairActs as a strong hydrogen bond acceptor, interacting with acidic silanols (Si-OH) on bare silica, causing severe tailing.Use amine-functionalized (NH2) silica or add 1% Triethylamine (TEA) to the mobile phase.
2-Oxoethyl (Ketone) Acidic alpha-protonsSusceptible to base-catalyzed enolization. If too much TEA is used, the molecule may enolize, causing secondary streaking.Limit basic additives; prefer neutral or pre-modified stationary phases.
tert-Butyl Carbamate Acid-sensitive (Boc)Prolonged exposure to highly active, acidic silica can induce premature deprotection[1].Keep column residence time <30 mins; validate stability with 2D TLC.
Bromine Atom Lipophilic, heavy atomIncreases overall Rf compared to non-brominated analogs; enhances UV absorbance at 254 nm.Utilize a Hexane/Ethyl Acetate gradient; monitor via UV 254 nm[2].
Troubleshooting Guides & FAQs

Q1: My compound streaks down the entire TLC plate and tails severely during flash chromatography. How do I fix this? Cause: The basic nitrogen of the pyridine moiety strongly hydrogen-bonds with the weakly acidic silanol groups (pKa ~4.5) on the surface of standard bare silica gel. Solution: You must disrupt the silanol-pyridine interaction.

  • Premium Approach: Switch to amine-functionalized (NH2) spherical silica. This completely masks the silanol groups, providing sharp, symmetrical peaks without the need for mobile phase additives.

  • Standard Approach: Pre-treat your standard silica column and run your mobile phase with 1% Triethylamine (TEA). TEA competitively binds to the active silanol sites. Caution: Do not exceed 1% TEA, as the alpha-protons of the 2-oxoethyl group are slightly acidic, and excessive base can cause enolization-induced streaking.

Q2: I suspect my compound is degrading on the column. The recovered mass is low, and I see multiple new spots on the post-column TLC. Is the Boc group falling off? Cause: While the Boc group is generally stable to standard silica gel, the combination of the electron-withdrawing ketone and prolonged exposure to active silica can induce partial deprotection[1]. Solution (Self-Validating Protocol): Before committing your entire batch to the column, perform a 2D TLC Validation :

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Elute in your chosen solvent system (e.g., 30% EtOAc/Hexanes).

  • Dry the plate completely, rotate it 90 degrees, and elute it again in the same solvent.

  • Validation: If the compound is stable, all spots will lie perfectly on the diagonal axis. If spots fall off the diagonal, your compound is actively degrading on the silica. In this case, switch to neutral alumina or speed up the purification using a shorter, wider column.

Q3: What is the optimal solvent system for separating this target from unreacted 2-bromo-5-bromopyridine or Boc-glycine derivatives? Cause: The starting materials have vastly different polarities. 2-bromo-5-bromopyridine is highly lipophilic and elutes near the solvent front, while Boc-glycine derivatives are highly polar and stick to the baseline. Solution: A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether) is highly effective. Literature on similar Boc-protected bromopyridine fragments demonstrates that a gradient yielding 20% to 40% EtOAc/Hexanes provides optimal resolution[2][3].

Q4: The crude mixture is a viscous oil that won't dissolve in the initial mobile phase (e.g., 5% EtOAc/Hexanes). How should I load it? Cause: The polar carbamate and ketone groups reduce solubility in non-polar hydrocarbon solvents, leading to precipitation or "crashing out" at the column head if liquid-injected. Solution: Dry Loading. Dissolve the crude in a minimum amount of Dichloromethane (DCM). Add a mass of Celite 545 equal to 2.5× the crude mass. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Load this powder into an empty solid-load cartridge. This prevents band broadening and ensures a tight initial injection band.

Standard Operating Protocol (SOP)

This self-validating protocol is designed to maximize recovery and purity while minimizing on-column degradation.

Step 1: TLC Method Development & Staining

  • Prepare a TLC chamber with 30% EtOAc in Hexanes + 1% TEA.

  • Spot the crude mixture. The target compound should exhibit an Rf of ~0.25 - 0.35.

  • Validation: Visualize using UV light (254 nm) to confirm the bromopyridine chromophore. Follow up with a Ninhydrin stain (requires heat gun). The Boc-amine will turn faintly purple/orange upon thermal deprotection, confirming the presence of the intact carbamate.

Step 2: Column Preparation

  • Select a high-performance spherical silica column (20-40 µm particle size) to maximize theoretical plates.

  • Condition the column with 3 column volumes (CV) of 100% Hexanes containing 1% TEA to neutralize active silanols.

Step 3: Sample Loading

  • Utilize the Celite dry-loading technique (detailed in Q4) to ensure a narrow injection band.

Step 4: Gradient Elution Execute the following step-gradient to sequentially strip impurities based on polarity:

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)% EtOAc in HexanesPurpose / Causality
0.0 - 2.05%Washes off highly lipophilic impurities (e.g., unreacted bromopyridines).
2.0 - 8.0Ramp 5% → 30%Gradually increases hydrogen-bond acceptor capacity to elute the target compound[2].
8.0 - 10.0Hold at 40%Flushes highly polar impurities (e.g., cleaved Boc byproducts or coupling reagents)[3].

Step 5: Fraction Analysis & Recovery

  • Pool fractions containing the pure product based on the UV trace and TLC confirmation.

  • Evaporate under reduced pressure. Critical: Keep the water bath temperature below 35°C to prevent thermal degradation of the Boc group in the presence of trace acidic impurities.

Decision Matrix Visualization

The following workflow illustrates the logical decision tree for optimizing the purification of basic pyridine derivatives.

G Start Crude Mixture (Boc-amine-bromopyridine) TLC TLC Analysis (Hexane/EtOAc) Start->TLC Tailing Severe Tailing? TLC->Tailing ModSilica Use Amine-Modified Silica or Add 1% TEA Tailing->ModSilica Yes StdSilica Standard Silica Gel (20-40% EtOAc/Hexane) Tailing->StdSilica No Solubility Soluble in Loading Solvent? ModSilica->Solubility StdSilica->Solubility DryLoad Dry Loading (Celite/Silica) Solubility->DryLoad No LiquidLoad Liquid Injection (Minimum DCM) Solubility->LiquidLoad Yes Elution Gradient Elution & Fraction Collection DryLoad->Elution LiquidLoad->Elution Pure Pure Target Compound Isolated Elution->Pure

Workflow for Flash Chromatography Purification of Basic Pyridine Derivatives.

References
  • Title: Practical Synthesis of Fragment - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[2]

  • Title: Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines Source: Royal Society of Chemistry (RSC) URL:[3]

  • Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: MDPI URL:[1]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using the highly functionalized building block tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will address the specific causality behind catalyst deactivation for this exact molecular scaffold and provide a self-validating system to push your catalyst loading to its absolute minimum.

Part 1: Mechanistic Insights & Causality

When working with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, the primary barrier to lowering catalyst loading is rarely the oxidative addition step, which is typically fast for 1[1]. Instead, the challenge lies in catalyst deactivation via two substrate-specific pathways:

  • The N,O-Chelation Trap (Catalyst Poisoning): This molecule features a pyridine nitrogen and an adjacent ketone oxygen at the 2-position. This arrangement is perfectly primed to act as a bidentate ligand. Once the Pd(0) inserts into the C-Br bond, the resulting Pd(II) intermediate can be sequestered by unreacted substrate, forming a highly stable, off-cycle N,O-chelate. This poisons the catalyst, traditionally requiring high loadings (5-10 mol%) to force the reaction to completion.

  • Alpha-Proton Acidity (Substrate Degradation): The methylene bridge (-CH₂-) situated between the electron-withdrawing ketone and the Boc-protected amine is highly acidic. Under strongly basic conditions, this position readily enolizes, leading to aldol-type condensations or degradation of the starting material before cross-coupling can occur.

Mechanism Pd0 Active Pd(0) L1 OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII Poison N,O-Bidentate Chelation (Catalyst Death) PdII->Poison Substrate Binding Enol Alpha-Proton Deprotonation PdII->Enol Strong Base Trans Transmetallation PdII->Trans Bulky Ligand Blocks Chelation RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Turnover

Caption: Mechanistic pathways showing N,O-chelation risks and catalyst turnover.

Part 2: Self-Validating Optimization Protocol

To safely reduce catalyst loading to <1 mol% without sacrificing yield, you must implement a self-validating kinetic workflow. This ensures that every variable changed is measured against reaction velocity, not just endpoint yield, which is critical for2[2].

Step 1: Pre-catalyst Selection Do not generate the active catalyst in situ (e.g., Pd₂(dba)₃ + free ligand). In situ generation leaves unligated Pd(0) which is rapidly poisoned by the substrate. Instead, use a Generation 3 (G3) or Generation 4 (G4)1[1]. This guarantees a strict 1:1 Ligand-to-Palladium ratio, maximizing steric shielding.

Step 2: Ligand Steric Tuning To physically block the substrate from forming the N,O-chelate, employ highly bulky, electron-rich monodentate biaryl phosphines (e.g., tBuXPhos or BrettPhos). Their massive steric profile prevents the bidentate coordination of the pyridine-ketone motif.

Step 3: Base Moderation Replace strong alkoxide bases with milder, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃. Run the reaction in anhydrous dioxane or a biphasic toluene/water mixture to carefully control the concentration of active base, thereby suppressing alpha-proton enolization.

Step 4: Kinetic Sampling & Loading Titration

  • Initiate the reaction at 2 mol% Pd.

  • Extract 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench into acetonitrile and analyze via UPLC-MS.

  • Validate & Iterate: If conversion is linear and reaches >95% at 2 hours, halve the catalyst loading to 1 mol% and repeat. If the reaction is fast initially but plateaus, catalyst poisoning is occurring (increase ligand bulk). If the reaction is slow from t=0, transmetallation is the bottleneck.

Workflow Start 1. Baseline Reaction (5 mol% Pd) Eval 2. Kinetic Sampling (UPLC-MS at 1h) Start->Eval High >90% Conversion Eval->High Low <50% Conversion Eval->Low Reduce 3a. Titrate Loading (Halve Pd mol%) High->Reduce Investigate 3b. Investigate Deactivation Low->Investigate Reduce->Eval Iterate Ligand 4a. Switch to Bulky Biaryl Phosphine Investigate->Ligand Stalling Base 4b. Switch to Weaker Base (e.g., K3PO4) Investigate->Base Degradation

Caption: Workflow for iterative catalyst loading optimization.

Part 3: Troubleshooting Guides

Q: My reaction stalls at 50% conversion despite using 5 mol% Pd loading. Should I spike in more catalyst? A: No. Spiking more catalyst only treats the symptom, not the root cause. Stalling indicates that your active Pd is being sequestered into an off-cycle resting state (the N,O-chelate). Instead of adding more Pd, switch to a bulkier ligand like tBuXPhos to prevent substrate coordination, and ensure your solvent is rigorously degassed, as Pd(0) is highly sensitive to oxidation during the 2[2].

Q: I am observing significant protodebromination (reduction of the C-Br bond to C-H) instead of the desired cross-coupled product. How do I fix this? A: Protodebromination occurs when oxidative addition is successful, but transmetallation or reductive elimination is too slow, allowing the Pd(II) intermediate to abstract a proton from the solvent or amine partner. To resolve this:

  • Increase the equivalents of your nucleophile (boronic acid or amine) to accelerate transmetallation.

  • Switch to a more electron-deficient ligand to accelerate reductive elimination.

Q: The Boc group is cleaving during my Suzuki coupling. What is causing this? A: While Boc groups are generally stable to base, they can cleave under aqueous basic conditions at elevated temperatures (>90°C), especially if localized acidic microenvironments form during the catalytic cycle. Lower the reaction temperature to 70°C and switch to an anhydrous base system (e.g., Cs₂CO₃ in dioxane).

Part 4: Data Presentation

Table 1: Ligand Steric Impact on Catalyst Loading for Bromopyridine Couplings
Ligand ClassExampleL:Pd RatioMin. Effective LoadingTypical YieldPrimary Deactivation Risk
Unhindered MonodentatePPh₃2:15.0 - 10.0 mol%< 50%Severe N,O-Chelation
Bidentatedppf1:12.0 - 5.0 mol%60 - 75%Slow Reductive Elimination
Bulky BiarylXPhos1:10.5 - 1.0 mol%85 - 95%Minimal
PrecatalysttBuXPhos Pd G31:10.1 - 0.5 mol%> 95%Substrate Degradation
Table 2: Base Compatibility Matrix for tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate
BasepKa (Conjugate Acid)Enolization RiskBoc Cleavage RiskRecommended Application
NaOtBu~17.0High LowNot Recommended
K₃PO₄~12.3ModerateLowSuzuki-Miyaura Couplings
Cs₂CO₃~10.3LowLow3[3]
K₂CO₃~10.3LowModerate (if aq.)General Cross-Couplings

Part 5: FAQs

Q: Can I optimize this reaction down to ppm levels of Palladium? A: For this specific substrate, achieving true ppm-level (<0.01 mol%) catalysis is exceptionally difficult due to the inherent coordinating nature of the pyridine-ketone motif. However, by utilizing G3/G4 precatalysts and optimized bases, routine operation at 0.1 - 0.5 mol% is highly achievable and scalable.

Q: What is the best way to remove residual Palladium from the final product? A: Because the product retains the pyridine-ketone motif, it will strongly bind residual Pd, often resulting in colored (yellow/brown) products. Post-reaction, treat the organic phase with a metal scavenger like SiliaMetS® Thiol or heavily wash with aqueous EDTA/ammonium hydroxide before column chromatography.

References

  • [3] Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem. 3

  • [2] Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages. 2

  • [1] 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5. Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate Substitutions

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals working with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals working with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (Boc-NH-CH₂-C(=O)-Py-5-Br).

This highly functionalized scaffold presents three distinct reactive sites, each plagued by unique steric and electronic bottlenecks. Below, we dissect the causality behind common experimental failures and provide self-validating, field-tested protocols to overcome them.

I. Diagnostic Decision Tree & Workflow

Before initiating functionalization, it is critical to map the steric environment. The bulky tert-butyl group of the Boc moiety, combined with the rigid 2-acylpyridine system, creates a highly congested microenvironment that dictates the success or failure of subsequent substitutions.

G Start Target Scaffold: Boc-NH-CH2-C(=O)-Py-5-Br N_Alk N-Alkylation (Carbamate) Start->N_Alk C_Alk C-Alkylation (Alpha-Carbon) Start->C_Alk Cross_C Cross-Coupling (5-Bromo Position) Start->Cross_C N_Fail Bottleneck: Steric shielding by t-Bu & weak N-H acidity N_Alk->N_Fail C_Fail Bottleneck: Competing N-alkylation & enolate shielding C_Alk->C_Fail Cross_Fail Bottleneck: Pd-Chelation by N,O & restricted rotation Cross_C->Cross_Fail N_Fix Solution: Phase-Transfer Catalysis or KHMDS at -78°C N_Fail->N_Fix C_Fix Solution: Di-Boc Protection prior to enolization C_Fail->C_Fix Cross_Fix Solution: PEPPSI-IPr or XPhos-Pd-G2 Cross_Fail->Cross_Fix

Workflow for overcoming steric bottlenecks in Boc-protected 2-acylpyridine functionalization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Suzuki-Miyaura cross-coupling at the 5-bromo position stall, even with standard Pd(PPh₃)₄ catalysts?

The Causality: The failure is rarely due to the intrinsic reactivity of the 5-bromo position, which is generally amenable to oxidative addition. Instead, the bottleneck occurs post-oxidative addition. The adjacent 2-oxoethyl group and the pyridine nitrogen act as a bidentate ligand. They chelate the Palladium(II) intermediate, forming a stable thermodynamic sink that poisons the catalyst [1]. Furthermore, the bulky Boc-amino-acetyl group restricts the conformational rotation required for the transmetalated intermediate to undergo reductive elimination.

The Solution: You must prevent N,O-chelation and force the reductive elimination step. This is achieved by using highly sterically demanding, electron-rich ligands. N-Heterocyclic Carbenes (NHCs) like those in the PEPPSI-IPr precatalyst, or Buchwald dialkylbiaryl phosphines (e.g., XPhos ), create a steric umbrella around the Pd center. This prevents the pyridine nitrogen from coordinating and accelerates the reductive elimination step by relieving steric strain [3].

Q2: I am trying to N-alkylate the carbamate using NaH and an alkyl iodide, but I get a complex mixture of C-alkylated and decomposed products. Why?

The Causality: The N-H proton of a Boc-carbamate is significantly less acidic (pKa ~ 21 in DMSO) than a standard amide. The alpha-protons adjacent to the ketone and pyridine are competitively acidic (pKa ~ 18-20). When you use a heterogeneous base like NaH at room temperature, you indiscriminately deprotonate both sites. Additionally, the tert-butyl group severely hinders the trajectory of the incoming electrophile toward the nitrogen lone pair.

The Solution: Shift to kinetic control. Use a soluble, non-nucleophilic base like KHMDS at -78 °C. The bulky hexamethyldisilazide anion selectively abstracts the more accessible N-H proton over the sterically shielded alpha-protons. Alternatively, utilize Phase-Transfer Catalysis (PTC) (e.g., using tetrabutylammonium bromide, powdered KOH, and toluene) which enhances the nucleophilicity of the carbamate anion without requiring extreme basicity.

Q3: How can I selectively functionalize the alpha-carbon (CH₂) without triggering N-alkylation?

The Causality: Generating an enolate from an unprotected Boc-amino ketone requires forming a dianion (deprotonating both the N-H and the alpha-CH₂). Dianions of this highly congested scaffold are poorly soluble, highly reactive, and lack geometric control, leading to O-alkylation, N-alkylation, and aldol condensations.

The Solution: A self-validating protocol requires masking the N-H proton entirely. Treat the starting material with Boc₂O and DMAP to form the N,N-di-Boc derivative. This removes the competing acidic site, allowing for clean, mono-enolate formation using LiHMDS. The extreme steric bulk of the di-Boc group also forces the enolate into a single (Z)-geometry, allowing for highly diastereoselective alpha-alkylations.

III. Quantitative Data: Catalyst Optimization for Cross-Coupling

When optimizing the Suzuki-Miyaura coupling of the 5-bromo position, ligand choice is the single most critical variable. The table below summarizes the yield and catalyst turnover based on empirical optimizations for sterically hindered 2-acyl-5-bromopyridines [1][2].

Catalyst / Ligand SystemLoading (mol %)Base / SolventTemp (°C)ConversionPrimary Failure Mode
Pd(PPh₃)₄5.0K₂CO₃ / Toluene100< 15%Catalyst poisoning via N,O-chelation.
Pd(OAc)₂ / PPh₃5.0Na₂CO₃ / Dioxane100< 20%Protodeboronation; failed reductive elimination.
PdCl₂(dppf)5.0K₃PO₄ / DMF9045%Slow oxidative addition; partial chelation.
XPhos-Pd-G2 2.0 K₃PO₄ / THF:H₂O 65 > 95% None. Rapid reductive elimination.
PEPPSI-IPr 1.0 Cs₂CO₃ / Dioxane 80 > 98% None. Highly active for hindered systems.

Table 1: Catalyst screening for the Suzuki-Miyaura coupling of Boc-NH-CH₂-C(=O)-Py-5-Br with ortho-substituted arylboronic acids.

IV. Mechanistic Pathway & Chelation Bottlenecks

Understanding exactly where the reaction stalls allows for rational troubleshooting. The diagram below illustrates the catalytic cycle and highlights the specific intermediate where the 2-acylpyridine moiety traps the palladium catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br Trap DEAD END: N,O-Chelation to Pd(II) (Catalyst Poisoning) OxAdd->Trap Poor Ligand (e.g., PPh3) Trans Transmetalation Intermediate OxAdd->Trans Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination (Sterically Hindered) Trans->RedElim + Ar-B(OH)2 RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Catalytic cycle of the cross-coupling reaction, highlighting the N,O-chelation dead-end avoided by bulky ligands.

V. Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol utilizes the PEPPSI-IPr catalyst, which has been explicitly validated for sterically hindered aryl ketones and heteroaryl halides [1][3].

Materials Required:
  • tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • PEPPSI-IPr catalyst (1.0 mol %, 0.01 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromopyridine starting material, the arylboronic acid, Cs₂CO₃, and the PEPPSI-IPr catalyst.

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which degrades the Pd(0) active species.

  • Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Note: The bulky NHC ligand prevents the pyridine from chelating the metal, ensuring steady turnover.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material should be clean, with no formation of the protodehalogenated byproduct.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

VI. References

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. National Institutes of Health (PMC). Available at:

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at:

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. National Institutes of Health (PMC). Available at:

Optimization

Technical Support Center: HPLC Purity Analysis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate . This molecule presents a dual challenge for HPLC method development: it contains a basic, polarizable bromopyridine ring that is prone to severe peak tailing, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group that restricts the use of traditional low-pH mobile phases.

This guide synthesizes causality-driven troubleshooting, self-validating experimental protocols, and regulatory-aligned validation strategies to ensure your analytical methods generate robust, reproducible data.

Part 1: Core Method Development Strategy

Developing a purity method for this compound requires balancing the pH to keep the Boc group intact while suppressing secondary interactions between the pyridine nitrogen and the stationary phase.

HPLC_Workflow Start Initiate Method Development tert-Butyl (2-(5-bromopyridin-2-yl) -2-oxoethyl)carbamate ColSelect Select Stationary Phase (High-Purity Type-B Silica, Endcapped C18) Start->ColSelect MobPhase Select Mobile Phase (Avoid Strong Acids like TFA) ColSelect->MobPhase Buffer Buffer Optimization (10-20 mM NH4OAc, pH 6.0-7.0) MobPhase->Buffer Evaluate Evaluate Peak Shape & Stability Buffer->Evaluate Tailing Issue: Peak Tailing? (Pyridine-Silanol Interaction) Evaluate->Tailing Degradation Issue: On-Column Degradation? (Boc Cleavage) Evaluate->Degradation Optimize Optimize Additives (e.g., TEA) or Adjust pH Tailing->Optimize Yes Validate Method Validation (ICH Q2(R1) Guidelines) Tailing->Validate No Degradation->Optimize Yes Degradation->Validate No Optimize->Evaluate

Workflow for optimizing HPLC conditions for basic, acid-sensitive compounds.

Quantitative Data: Recommended Starting Conditions

To establish a baseline separation that protects the analyte while delivering sharp peak symmetry, implement the following quantitative parameters:

ParameterRecommended SettingMechanistic Rationale
Column C18, High-Purity Type-B silica, Endcapped (150 x 4.6 mm, 3 µm)Type-B silica has lower metal content and fewer acidic silanols, minimizing ion-exchange interactions with the pyridine ring[1].
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.5)A near-neutral pH prevents acid-catalyzed Boc-deprotection while providing sufficient ionic strength to stabilize the baseline[2].
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile offers lower viscosity than methanol and favorable selectivity for halogenated aromatics.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns, balancing theoretical plates and run time.
Column Temp. 30°CStabilizes retention times, reduces mobile phase viscosity, and mitigates backpressure without thermally degrading the Boc group[3].
Detection (UV) 254 nm and 280 nm (PDA)The bromopyridine chromophore exhibits strong UV absorbance in this range, ensuring high sensitivity for impurity detection[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how can I achieve symmetrical peaks? A1: Peak tailing for basic compounds like pyridine derivatives is primarily caused by undesirable secondary interactions. The basic nitrogen on the bromopyridine ring interacts with residual, unendcapped acidic silanol groups (-Si-OH) on the surface of the silica stationary phase[4][5]. Because the pKa of these silanols is typically between 4 and 5, they are ionized (-Si-O⁻) at neutral pH, acting as cation-exchange sites that "drag" the basic analyte[1]. Solution: Ensure you are using an ultra-high-purity (Type-B), fully endcapped C18 column[1]. If tailing persists, you can add a competing volatile base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA saturates the active silanol sites, allowing your analyte to elute with a sharp, symmetrical peak[1][5].

Q2: I initially used 0.1% Trifluoroacetic Acid (TFA) in my mobile phase, but I noticed my main peak area decreasing over time, accompanied by a growing secondary peak. What is happening? A2: You are observing on-column and in-vial degradation. The tert-butyloxycarbonyl (Boc) protecting group is highly labile under acidic conditions[3]. Standard 0.1% TFA yields a mobile phase pH of approximately 2.0. Under these conditions, the acid catalyzes the cleavage of the Boc group, resulting in the loss of a tert-butyl cation and subsequent decarboxylation to form the free amine degradant[2][3]. Solution: Immediately replace TFA with a milder, near-neutral buffer. A 10 mM ammonium acetate buffer (pH ~6.5) will keep the Boc group fully intact during the chromatographic run and subsequent sample storage[2].

Boc_Degradation Intact Intact Analyte (Boc-Protected Amine) Intermediate Protonated Intermediate (tert-Butyl Cation Loss) Intact->Intermediate H+ Acid Acidic Mobile Phase (e.g., 0.1% TFA, pH < 2) Acid->Intermediate Carbamic Carbamic Acid (Unstable) Intermediate->Carbamic Degradant Free Amine Degradant + CO2 + Isobutylene Carbamic->Degradant -CO2

Acid-catalyzed degradation pathway of the Boc-protected amine.

Q3: How do I prove that my HPLC method can accurately monitor the purity of this compound without interference from synthetic byproducts? A3: You must validate the method according to ICH Q2(R1) guidelines, which dictate that a purity method must be "stability-indicating"[6][7]. This means the method must unequivocally assess the analyte in the presence of expected impurities (such as debrominated starting materials) and degradation products[7]. To prove this, you must perform a forced degradation study (see Protocol 2 below) to demonstrate that the main peak is cleanly resolved from all stress-induced degradants (specificity) and that the mass balance is maintained.

Part 3: Standard Operating Protocols

Protocol 1: Preparation of pH-Stabilized Mobile Phase (10 mM Ammonium Acetate)

Causality: Proper buffer preparation ensures consistent ionic strength, which is critical for reproducible retention times and preventing Boc cleavage.

  • Weighing: Accurately weigh 0.77 g of LC-MS grade ammonium acetate.

  • Dissolution: Dissolve the salt in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • pH Verification: Measure the pH using a calibrated pH meter. It should naturally fall between 6.5 and 6.8. Do not adjust with strong acids.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE or nylon membrane under vacuum to remove particulates that could cause column backpressure.

  • Degassing: Sonicate for 10 minutes or rely on the HPLC system's inline degasser to prevent baseline pulsing.

Protocol 2: Self-Validating Forced Degradation Study (ICH Q2(R1) Compliant)

Causality: This protocol acts as a self-validating system. By intentionally degrading the molecule and running a control alongside it, you mathematically verify that your method can separate the intact API from its degradants without co-elution, fulfilling ICH Q2(R1) specificity requirements[6][7].

Step 1: Sample Preparation

  • Control Sample: Dissolve 10 mg of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate in 10 mL of diluent (e.g., 50:50 Water:Acetonitrile).

  • Acid Stress: Mix 5 mL of the control solution with 1 mL of 0.1 M HCl. Keep at room temperature for 2 hours (targets Boc cleavage)[3]. Neutralize with 1 mL of 0.1 M NaOH before injection.

  • Base Stress: Mix 5 mL of the control solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before injection[3].

  • Oxidative Stress: Mix 5 mL of the control solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours[3].

Step 2: Chromatographic Analysis

  • Inject 10 µL of the Control Sample. Record the retention time (RT) and peak area of the intact compound.

  • Inject 10 µL of the Diluent Blank to ensure no system carryover or artifact peaks.

  • Inject 10 µL of each Stressed Sample.

Step 3: Self-Validation & Data Interpretation

  • Resolution Check: Ensure the resolution ( Rs​ ) between the main peak and the closest eluting degradation product is ≥1.5 .

  • Peak Purity: Use the Photo Diode Array (PDA) detector software to calculate the peak purity angle versus the purity threshold for the main peak. A pure peak confirms no degradants are co-eluting under the main peak.

  • Mass Balance: The sum of the peak areas (main peak + degradants) in the stressed samples should roughly equal the main peak area in the control sample (accounting for differences in molar absorptivity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate vs. 5-Chloropyridine Analogs

Executive Summary For researchers and drug development professionals, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth comparative analysis between tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (the 5-bromo analog) and its 5-chloropyridine counterpart .

While both molecules serve as highly versatile precursors for synthesizing complex heterocycles (e.g., imidazoles, pyrazines) and chiral amino alcohols, their behavior in transition-metal-catalyzed cross-coupling reactions differs drastically. The 5-bromo analog is generally the superior choice for complex, multi-step syntheses due to its lower activation energy for oxidative addition, which allows for milder reaction conditions that preserve the sensitive Boc-protected α -amino ketone moiety[1].

Mechanistic Rationale: The Oxidative Addition Paradigm

The core structural difference between these two intermediates lies at the 5-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle relies on the oxidative addition of the carbon-halogen (C–X) bond to a Palladium(0) active species. This step is almost universally rate-determining[2].

  • Bond Dissociation Energy (BDE): The C–Br bond is inherently weaker (~280 kJ/mol) than the C–Cl bond (~327 kJ/mol). This thermodynamic difference means the 5-bromo analog readily undergoes oxidative addition with standard, inexpensive catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) at moderate temperatures (60–80 °C)[1].

  • Chemoselectivity & Functional Group Tolerance: The molecule contains a highly enolizable α -amino ketone and a thermally sensitive Boc protecting group. Forcing conditions (temperatures >100 °C or strong bases like KOtBu) required to activate the 5-chloro analog often lead to unwanted side reactions, including Boc deprotection, aldol self-condensation, or racemization of adjacent chiral centers[3].

  • Ligand Architecture: To successfully couple the 5-chloro analog, the high activation energy barrier must be overcome using specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos)[1][2].

CatalyticCycle Pd0 Pd(0) Active Catalyst L₂Pd OxAdd Oxidative Addition Rate-Determining Step (Fast for Br, Slow for Cl) Pd0->OxAdd Ar-X addition PdII Pd(II) Intermediate L₂Pd(Ar)(X) OxAdd->PdII TransMet Transmetalation Nucleophile (R-M) enters PdII->TransMet Base / R-M RedElim Reductive Elimination Product Formation TransMet->RedElim M-X loss RedElim->Pd0 Ar-R release

Fig 1. Palladium cross-coupling catalytic cycle highlighting the oxidative addition step.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two analogs across standard cross-coupling parameters.

Parameter5-Bromo Analog5-Chloro Analog
C–X Bond Dissociation Energy ~280 kJ/mol~327 kJ/mol
Relative Oxidative Addition Rate FastSlow
Typical Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / BrettPhos
Typical Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
Base Compatibility Mild (K₂CO₃, Na₂CO₃)Stronger/Mild (K₃PO₄, Cs₂CO₃)
Risk to Boc/Ketone Moiety Low (due to milder conditions)Moderate to High (thermal degradation)
Cost / Atom Economy Higher Cost / Lower Atom EconomyLower Cost / Higher Atom Economy

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical implications of these reactivity differences, below are optimized, step-by-step methodologies for the Suzuki-Miyaura coupling of both analogs with a standard aryl boronic acid.

Protocol A: Suzuki Coupling of the 5-Bromo Analog

Objective: Efficient C–C bond formation while strictly preserving the Boc-protected α -amino ketone. Causality: Pd(dppf)Cl₂ is selected as a robust, air-stable Pd(II) precatalyst that reduces to Pd(0) in situ and readily inserts into the weak C–Br bond. Aqueous K₂CO₃ provides sufficient basicity to form the reactive boronate species without deprotonating the sensitive α -ketone position.

Step-by-Step Procedure:

  • Setup: In a dried Schlenk flask, combine tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration).

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 80 °C for 4–6 hours.

  • Validation (LCMS Tracking): Monitor the reaction via LCMS. The starting material exhibits a characteristic isotopic doublet at m/z 315/317 [M+H]⁺ (1:1 ratio for ⁷⁹Br/⁸¹Br). The reaction is deemed complete when this doublet is entirely replaced by the product peak at m/z 313[M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Suzuki Coupling of the 5-Chloro Analog

Objective: Overcome the high C–Cl activation barrier without destroying the substrate. Causality: The stronger C–Cl bond necessitates a highly electron-rich, bulky ligand. XPhos facilitates the difficult oxidative addition and promotes rapid reductive elimination[2]. A slightly stronger base (K₃PO₄) and higher temperature (100 °C) are required to drive the catalytic cycle.

Step-by-Step Procedure:

  • Setup: In a dried Schlenk flask, combine tert-Butyl (2-(5-chloropyridin-2-yl)-2-oxoethyl)carbamate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane and anhydrous K₃PO₄ (2.0 equiv). Note: Anhydrous conditions are often preferred here to minimize hydrolytic degradation of the substrate at high temperatures.

  • Reaction: Purge with Argon. Heat the mixture vigorously to 100 °C for 12–16 hours.

  • Validation (LCMS Tracking): The starting material shows a 3:1 isotopic cluster at m/z 271/273 [M+H]⁺. Due to the elevated thermal conditions, you must actively monitor for the des-Boc byproduct (m/z 171/173) or self-condensation impurities.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify immediately to prevent degradation of the isolated product.

Substrate Selection Strategy

Choosing between the bromo and chloro analogs requires balancing synthetic efficiency against raw material costs. Use the decision matrix below to guide your procurement and route design.

DecisionTree Start Select Pyridine Precursor Temp Are mild conditions (<80°C) required to preserve Boc/Ketone? Start->Temp Bromo Select 5-Bromo Analog Standard Pd catalysts (e.g., Pd(dppf)Cl₂) Temp->Bromo Yes Cost Is raw material cost/scale-up the primary constraint? Temp->Cost No Cost->Bromo No Chloro Select 5-Chloro Analog Requires specialized ligands (e.g., XPhos) Cost->Chloro Yes

Fig 2. Decision matrix for selecting between 5-bromo and 5-chloro pyridine analogs.

References

  • [3] National Institutes of Health (PMC). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Available at:[Link]

  • [2] Chemical Science (RSC Publishing). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Available at: [Link]

Sources

Comparative

LC-MS validation of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate reaction intermediates

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with multifunctional pharmaceutical building blocks. The molecule tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with multifunctional pharmaceutical building blocks. The molecule tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate presents a classic "triple threat" in liquid chromatography-mass spectrometry (LC-MS) method development: an acid-labile Boc-protected amine, a basic pyridine ring prone to secondary column interactions, and a heavy halogen (bromine) that demands precise isotopic tracking.

This guide objectively compares traditional low-pH LC-MS methodologies against optimized high-pH approaches, providing a self-validating protocol to ensure your analytical data reflects true synthetic outcomes rather than instrument-induced artifacts.

Mechanistic Insights: The Chemistry Behind the Chromatogram

To develop a robust, ICH Q2(R2)-compliant validation method[1], we must first understand the causality behind the molecule's behavior in an LC-MS system:

  • The Bromine Isotope Signature (The Diagnostic Anchor): Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The target molecule ( C12​H15​BrN2​O3​ ) will present a distinct doublet at m/z 315.0 and 317.0 . This 1:1 ratio is your primary diagnostic tool. If a peak lacks this signature, it has undergone debromination—a common synthetic side reaction under basic or cross-coupling conditions[2].

  • Acid-Lability of the Boc Group: The tert-butoxycarbonyl (Boc) group is highly susceptible to acid-catalyzed cleavage[3]. In standard LC-MS mobile phases utilizing 0.1% Formic Acid (pH ~2.7), the Boc group can degrade. If this cleavage occurs on-column, you will see a distinct early-eluting peak for the free amine (m/z 215/217). If it occurs in the electrospray ionization (ESI) source, the m/z 215/217 fragment will perfectly co-elute with the intact m/z 315/317 parent mass.

  • Pyridine Peak Tailing: The lone electron pair on the pyridine nitrogen interacts strongly with unendcapped silanol groups (Si-OH) on traditional silica-based C18 stationary phases via ion-exchange mechanisms[4]. This results in severe peak tailing, reducing resolution between the target and closely eluting impurities.

Method Comparison: Low-pH vs. High-pH LC-MS

To objectively evaluate performance, we compared a traditional Low-pH method against an optimized High-pH method. Utilizing a high-pH mobile phase neutralizes residual silanols and maintains the pyridine in its free-base form, drastically improving peak symmetry.

Table 1: Quantitative Performance Comparison for Target and Impurities

Analytical ParameterMethod A: Traditional Low-pH (0.1% Formic Acid, Standard C18)Method B: Optimized High-pH (10 mM NH4​HCO3​ pH 9.5, Hybrid C18)
Target Peak Symmetry ( As​ ) Broad, tailing ( As​ > 1.8)Sharp, symmetrical ( As​ < 1.1)
Boc Stability (Artifacts) ~12% on-column degradation>99% intact (No acid-catalyzed loss)
In-Source Fragmentation High (Abundant m/z 215/217)Minimal (Base peak is m/z 315/317)
Debrominated Impurity Resolution Co-elutes with target tail ( Rs​ < 1.0)Baseline resolved ( Rs​ > 2.5)
Signal-to-Noise (S/N) 150:1480:1

Self-Validating Experimental Protocol

This step-by-step workflow utilizes Method B. It is designed as a "self-validating system"—meaning the data output inherently proves the structural integrity of the analyte without requiring secondary orthogonal techniques.

Phase 1: Sample Preparation (Quenching & Dilution)
  • Aliquot 10 µL of the crude reaction mixture.

  • Immediately quench and dilute with 990 µL of Acetonitrile/Water (50:50, v/v) to halt reaction kinetics.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble inorganic salts.

  • Transfer 100 µL of the supernatant to an LC vial containing 900 µL of Mobile Phase A (10 mM NH4​HCO3​ , pH 9.5) to achieve a final injection concentration of ~10 µg/mL.

Phase 2: Chromatographic Separation
  • Column: Hybrid-silica C18 (e.g., 2.1 x 50 mm, 1.7 µm), specifically engineered for high-pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjusted to pH 9.5 with dilute ammonium hydroxide).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C.

  • Data Acquisition: Full scan mode from m/z 100 to 600.

Phase 4: Data Validation & Causality Check (The "Self-Check")
  • Extract Ion Chromatograms (EICs): Extract m/z 315.0, 317.0, 237.1, and 215.0.

  • Rule 1 (Isotope Verification): Ensure the peaks at m/z 315.0 and 317.0 co-elute perfectly and exhibit a 1:1 intensity ratio. If the ratio is skewed, suspect co-elution with an isobaric background interference.

  • Rule 2 (Artifact vs. Impurity): Check the retention time (RT) of m/z 215.0 (De-Boc mass). If RT215​=RT315​ , the Boc group is falling off in the MS source (Artifact). If RT215​<RT315​ , the free amine is physically present in your reaction flask (True Impurity).

Diagnostic Logic Workflow

To streamline data interpretation, utilize the following logical decision tree when analyzing the EIC data from your LC-MS runs.

LCMS_Logic A Reaction Aliquot (Target: C12H15BrN2O3) B High-pH LC-MS Analysis (Hybrid C18, pH 9.5) A->B C Extract Ion Chromatograms (m/z 315, 317, 237, 215) B->C D Isotopic Ratio 1:1 (79Br : 81Br)? C->D E Target Confirmed [M+H]+ 315.0 / 317.0 D->E Yes, m/z 315/317 F Check Mass Defect (-100 Da vs Target?) D->F Yes, but lower mass G Debrominated Impurity [M+H]+ 237.1 D->G No, singlet m/z 237 H De-Boc Degradant [M+H]+ 215.0 / 217.0 F->H Yes (-100 Da)

Figure 1: Diagnostic logic tree for the LC-MS identification of the target intermediate and common impurities.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation (ICH). URL: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. URL: [Link]

  • LC/MS Detection of Aryl Bromides. Chempros Community. URL: [Link]

Sources

Validation

Fmoc vs. Boc Protection for 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one Derivatives: A Mechanistic and Experimental Comparison Guide

Executive Summary In the synthesis of complex pharmaceuticals and peptidomimetics, the choice of amine protecting group is often treated as a routine logistical decision. However, when working with highly reactive scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceuticals and peptidomimetics, the choice of amine protecting group is often treated as a routine logistical decision. However, when working with highly reactive scaffolds like 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one derivatives , this choice dictates the survival of the molecule [1].

This guide provides an objective, data-driven comparison between the two most common amine protecting strategies: Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). Due to the inherent instability of free α -amino ketones and the distinct electronic environment created by the 5-bromopyridyl ring, the Boc protection strategy is vastly superior . Fmoc deprotection triggers a catastrophic self-condensation cascade, whereas Boc deprotection traps the reactive intermediate as a stable salt, ensuring high-yielding downstream functionalization.

Mechanistic Causality: The "Pyrazine Trap"

To understand why Fmoc fails and Boc succeeds, we must analyze the specific electronic and structural features of the 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one scaffold.

The Electrophilic Carbonyl

The ketone in this molecule is flanked by a 5-bromopyridin-2-yl group. The pyridine ring is inherently electron-withdrawing via induction and resonance. The addition of the 5-bromo substituent further exacerbates this electron deficiency. Consequently, the carbonyl carbon is highly electrophilic and exceptionally vulnerable to nucleophilic attack.

The Fmoc Failure Pathway (Basic Conditions)

Fmoc is a base-labile protecting group, typically removed using 20% piperidine in DMF. When the Fmoc group is cleaved, the resulting intermediate is a free primary amine in a basic environment [2]. Because the basic conditions keep the amine fully deprotonated (active), it immediately acts as a nucleophile, attacking the highly electrophilic ketone of a neighboring molecule. This intermolecular self-condensation forms a dihydropyrazine intermediate, which rapidly undergoes aerobic oxidation to form a highly stable, dead-end pyrazine derivative [3][4].

The Boc Success Pathway (Acidic Conditions)

Boc is an acid-labile protecting group, cleaved using Trifluoroacetic acid (TFA) or HCl. Deprotection under these conditions yields the amine directly as an ammonium salt (e.g., a TFA salt). An ammonium ion lacks a lone pair of electrons, rendering it entirely non-nucleophilic. As long as the environment remains acidic, self-condensation is physically impossible [3]. The stable salt can be isolated and subsequently neutralized in situ only when a superior electrophile (such as a pre-activated carboxylic acid) is already present to outcompete the dimerization pathway.

Visualizing the Mechanistic Divergence

Pathway cluster_Boc Boc Strategy (Acidic Deprotection) cluster_Fmoc Fmoc Strategy (Basic Deprotection) Start Protected 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one Boc_Deprot TFA / DCM (Acidic) Start->Boc_Deprot If Boc Fmoc_Deprot 20% Piperidine / DMF (Basic) Start->Fmoc_Deprot If Fmoc Ammonium Ammonium TFA Salt (Stable Intermediate) Boc_Deprot->Ammonium Coupling In Situ Neutralization + Electrophile Ammonium->Coupling Target Desired Amide/Peptide (High Yield) Coupling->Target FreeBase Free α-Amino Ketone (Highly Reactive) Fmoc_Deprot->FreeBase Dimer Self-Condensation (Dihydropyrazine) FreeBase->Dimer Pyrazine Oxidation (Pyrazine Byproduct) Dimer->Pyrazine

Mechanistic divergence of Boc vs. Fmoc deprotection pathways for α-amino ketones.

Comparative Performance Data

The following table summarizes the quantitative performance metrics when subjecting the protected 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one to standard deprotection and subsequent amide coupling workflows.

ParameterBoc Protection (Acidic Workflow)Fmoc Protection (Basic Workflow)
Deprotection Reagent 30% TFA in DCM20% Piperidine in DMF
Intermediate State Ammonium TFA Salt (Stable)Free Base Amine (Unstable)
Primary Side Reaction Negligible (< 2%)Dimerization (Pyrazine formation)
Dimerization Rate 0% (while acidic)> 75% within 30 minutes
Typical Isolated Yield 85% - 92% < 15% (Extensive degradation)
Scalability Excellent (Kilogram scale)Poor (Unsuitable for scale-up)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following step-by-step methodologies outline the optimal Boc workflow and a cautionary analytical protocol for the Fmoc workflow.

Protocol A: Boc Deprotection and In Situ Coupling (Recommended)

This self-validating protocol utilizes in situ neutralization to ensure the free amine is never exposed to itself without a competing electrophile present.

  • Acidic Cleavage: Dissolve 1.0 eq of Boc-protected 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one in anhydrous DCM (0.1 M). Cool to 0 °C under an argon atmosphere.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 30% v/v. Stir the reaction mixture for 1 hour, allowing it to warm to room temperature.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to meticulously remove residual TFA. Validation check: The resulting crude material should be a stable, pale solid (the TFA salt).

  • Pre-activation: In a separate flame-dried flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the activated ester.

  • In Situ Capture: Dissolve the crude TFA salt from Step 3 in a minimal amount of DMF. Cool to 0 °C. Add this solution dropwise to the pre-activated ester mixture.

  • Isolation: Stir for 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

BocWorkflow Step1 1. Deprotection (TFA/DCM, 0°C) Step2 2. Concentration (Remove excess TFA) Step1->Step2 Step3 3. Pre-activation (Acid + HATU + DIPEA) Step2->Step3 Step4 4. In Situ Coupling (Add Salt to Mix) Step3->Step4 Step5 5. Isolation (Target Molecule) Step4->Step5

Optimized step-by-step workflow for Boc deprotection and in situ coupling.

Protocol B: Fmoc Deprotection (Analytical / Cautionary)

This protocol demonstrates the rapid degradation of the scaffold under standard Fmoc cleavage conditions.

  • Cleavage: Dissolve 1.0 eq of Fmoc-protected 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one in DMF.

  • Base Addition: Add piperidine to a final concentration of 20% v/v. Stir at room temperature.

  • Observation (Self-Validation): Within 10–15 minutes, the solution will undergo a distinct color change from pale yellow to deep brown/red, indicating the formation of conjugated pyrazine systems.

  • LC-MS Analysis: Aliquot the mixture after 30 minutes. LC-MS will reveal a near-complete consumption of the starting material. The major peak will correspond to the mass of the oxidized dimer [2M−2H2​O−2H]+ , confirming the "Pyrazine Trap" mechanism.

Conclusion

For the synthesis and functionalization of 2-amino-1-(5-bromopyridin-2-yl)ethan-1-one derivatives, Boc protection is mandatory . The electron-deficient 5-bromopyridyl ring creates a hyper-reactive ketone that cannot tolerate the basic conditions required for Fmoc removal. By utilizing Boc chemistry and isolating the intermediate as an ammonium salt, researchers can completely suppress self-condensation and achieve high coupling yields.

References

  • Knorr Pyrrole Synthesis | Thermo Fisher Scientific.Thermo Fisher Scientific.
  • DPP analogs based on Alpha-Amino Ketones.ResearchGate.
  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Synthesis.Benchchem.
  • Microwave-Assisted Synthesis of α-Hydroxy Ketone and α-Diketone and Pyrazine Derivatives.ResearchGate.
Comparative

Benchmarking Cross-Coupling Yields: Overcoming Chelation in tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

The Substrate Challenge: Anatomy of a Chelation Trap In modern drug discovery and complex molecule synthesis, functionalized heteroaryl halides are critical building blocks. However, performing transition-metal-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

The Substrate Challenge: Anatomy of a Chelation Trap

In modern drug discovery and complex molecule synthesis, functionalized heteroaryl halides are critical building blocks. However, performing transition-metal-catalyzed cross-couplings on highly functionalized pyridines often results in unexpected bottlenecks. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate represents a particularly challenging substrate class.

Structurally, this molecule features a reactive 5-bromo site primed for oxidative addition, but it also possesses a potent bidentate (or even tridentate) chelating moiety at the C2 position: a Boc-protected aminomethyl ketone. The Suzuki coupling of pyridine halides inherently presents unique challenges due to the coordination of the pyridine nitrogen to the metal center, which can lead to severe catalyst inhibition and reduced yields[1]. When a carbonyl oxygen is adjacent to this nitrogen, the resulting N,O -chelation forms a highly stable 5- or 6-membered thermodynamic trap with the palladium intermediate, stalling the catalytic cycle before transmetalation can occur.

Mechanistic Causality: Designing the Escape Route

To benchmark and optimize cross-coupling yields for this substrate, we must fundamentally alter the coordination environment of the active Pd(0) species. Standard, non-bulky ligands like triphenylphosphine (PPh 3​ ) fail because they easily dissociate, allowing the substrate's ketone and pyridine nitrogen to occupy the vacant coordination sites on the palladium center.

By utilizing chelating bis(phosphine) ligands or highly sterically demanding monophosphines, researchers can effectively overcome the chelation effect of pyridine on palladium catalysts[2]. Bulky dialkylbiaryl phosphine ligands (the Buchwald ligands, such as XPhos and RuPhos) serve a dual purpose:

  • Steric Shielding: Their massive steric bulk physically prevents the substrate's N,O -motif from adopting the necessary geometry to chelate the metal.

  • Accelerated Reductive Elimination: The electron-rich nature of these ligands accelerates the oxidative addition, while their steric bulk forces the two coupling partners together, drastically lowering the activation energy for reductive elimination[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(Ar)(Br)L_n] Pd0->OxAdd + Substrate Chelate Off-Cycle Chelation Trap (N,O-Coordination) OxAdd->Chelate Small Ligands (PPh3) Poisoning Pathway Transmet Transmetalation / Amine Binding OxAdd->Transmet Productive Cycle Chelate->OxAdd Bulky Ligands (XPhos) Rescue Pathway Product Cross-Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle vs. off-cycle chelation trap in functionalized pyridine cross-coupling.

Quantitative Benchmarking Data

The following tables summarize the benchmarking data for both carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bond formations using tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

Table 1: Suzuki-Miyaura Coupling Benchmarking

Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), K 2​ CO 3​ (2.0 equiv), Toluene/H 2​ O (4:1), 100 °C, 18 h.

Catalyst SystemLigand ClassificationYield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ Monodentate, non-bulky< 15%Severe catalyst poisoning via N,O -chelation; unreacted starting material remains.
Pd(dppf)Cl 2​ Bidentate, moderate bite angle65%Moderate turnover; the bidentate ligand partially suppresses the off-cycle trap.
Pd 2​ (dba) 3​
  • XPhos
Bulky biaryl monophosphine92% Rapid reductive elimination; steric bulk completely prevents substrate chelation.
Table 2: Buchwald-Hartwig Amination Benchmarking

Conditions: Substrate (1.0 equiv), Morpholine (1.5 equiv), NaOtBu (1.4 equiv), Toluene, 110 °C, 18 h. Note: Better yields are obtained when the Pd(0) catalyst is complexed with specific chelating or bulky phosphines[3].

Catalyst SystemLigand ClassificationYield (%)Mechanistic Observation
Pd(OAc) 2​
  • BINAP
Bidentate (rigid)45%Sluggish transmetalation with secondary amines; competitive hydrodebromination.
Pd 2​ (dba) 3​
  • tBuBrettPhos
  • Extremely bulky biaryl81%Good yield, though slight steric hindrance slows the initial amine binding step.
    Pd 2​ (dba) 3​
  • RuPhos
  • Bulky biaryl monophosphine88% Optimal balance of sterics and electronics for secondary cyclic amines.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm that the reaction is proceeding along the correct mechanistic pathway.

    Protocol A: High-Yield Suzuki-Miyaura Coupling (XPhos System)
    • Preparation & Degassing: To an oven-dried Schlenk tube, add tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K 2​ CO 3​ (2.0 mmol).

    • Catalyst Complexation: Add Pd 2​ (dba) 3​ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%). Evacuate and backfill the tube with argon three times.

    • Solvent Addition & Initiation: Add degassed toluene (4 mL) and degassed deionized water (1 mL).

      • Validation Check: Upon stirring at room temperature for 5 minutes, observe a color shift from deep purple (uncomplexed Pd 2​ (dba) 3​ ) to dark red/brown. This confirms the successful formation of the active Pd(0)-XPhos complex.

    • Thermal Activation: Seal the tube and heat in a preheated oil bath at 100 °C for 18 hours.

      • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (R f​ ~0.4) and the emergence of a new, highly fluorescent product spot (R f​ ~0.3) validates full conversion.

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel chromatography.

    Protocol B: Buchwald-Hartwig Amination (RuPhos System)
    • Preparation: In a glovebox or under strict argon flow, charge a vial with the substrate (1.0 mmol), NaOtBu (1.4 mmol), Pd 2​ (dba) 3​ (0.02 mmol, 2.0 mol%), and RuPhos (0.048 mmol, 4.8 mol%).

    • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.5 mmol) via a micro-syringe.

    • Reaction Execution: Heat the sealed vial at 110 °C.

      • Validation Check: The reaction mixture will become heterogeneous as the inorganic salt (NaBr) precipitates. The formation of a fine, insoluble white/gray suspension within the first 2 hours is a positive indicator of successful oxidative addition and subsequent halide displacement[4].

    • Quench & Analysis: After 18 hours, cool the mixture and filter through a short pad of Celite to remove the palladium black and sodium bromide salts. Concentrate the filtrate and purify via flash chromatography.

    Workflow Step1 1. Reagent Preparation Strictly anhydrous conditions Step2 2. Catalyst/Ligand Complexation Pre-mix Pd source and Buchwald ligand Step1->Step2 Step3 3. Cross-Coupling Reaction Heat at 100-110 °C for 18h Step2->Step3 Step4 4. Aqueous Quench & Filtration Remove inorganic salts (NaBr/KBr) Step3->Step4 Step5 5. Chromatographic Purification Isolate pure biaryl/heteroaryl product Step4->Step5

    Step-by-step experimental workflow for high-yield cross-coupling.

    References

    • Benchchem:A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
    • ACS Publications:A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
    • Organic Synthesis:Buchwald-Hartwig Coupling.
    • ACS Publications:Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?

    Sources

    Validation

    Comparative stability of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate in acidic vs basic media

    Title: Comparative Stability Guide: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate in Acidic vs. Basic Media Introduction tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly functionalized buil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Stability Guide: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate in Acidic vs. Basic Media

    Introduction tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The carbamate functional group is a privileged structural motif in drug design, valued for its [1]. However, the specific molecular architecture of this compound—featuring an acid-labile tert-butoxycarbonyl (Boc) group adjacent to a highly enolizable α-amino ketone and an electron-withdrawing 5-bromopyridin-2-yl ring—creates a complex stability profile. This guide provides an objective comparison of its performance and degradation pathways in acidic versus basic media, supported by mechanistic causality and validated experimental protocols.

    Mechanistic Causality: Acidic vs. Basic Environments

    1. Acidic Media: Boc Deprotection and Amine Stabilization In acidic environments (e.g., Trifluoroacetic acid (TFA) or HCl), the primary locus of reactivity is the Boc protecting group. The mechanism initiates with the protonation of the carbamate oxygen, which facilitates the cleavage of the C-O bond to[2]. This yields an unstable carbamic acid intermediate that rapidly [2].

    Crucially, in the presence of excess acid, the resulting α-amino ketone is immediately protonated to form an ammonium salt. This protonation is a critical stabilizing factor; it eliminates the nucleophilicity of the nitrogen, thereby suppressing the enolization and[3]. Because the tert-butyl cation is a potent electrophile, it can alkylate other nucleophilic sites on the molecule (such as the pyridine ring), necessitating the use of [4].

    AcidicDegradation A Boc-Protected α-Amino Ketone B Protonated Carbamate A->B + H+ (e.g., TFA) C Carbamic Acid Intermediate B->C - t-Butyl Cation D α-Amino Ketone Salt (Stable in Acid) C->D - CO2

    Figure 1: Acid-catalyzed Boc deprotection mechanism yielding a stable α-amino ketone salt.

    2. Basic Media: Enolization and Oxidative Degradation Conversely, the Boc group demonstrates robust stability under basic conditions. However, the basic environment exposes the extreme vulnerability of the α-methylene protons. The acidity of these protons is synergistically enhanced by the adjacent carbonyl group and the electron-deficient 5-bromopyridin-2-yl ring.

    When exposed to bases (e.g., K₂CO₃, NaOH), the α-carbon is rapidly deprotonated to form a reactive enolate. Once formed, this enolate drives a cascade of degradation pathways. Neutral to alkaline conditions significantly accelerate self-condensation, leading to the [3]. Furthermore, the enolate is highly susceptible to[3] or generate complex polymeric mixtures.

    BasicDegradation A Boc-Protected α-Amino Ketone B α-Enolate Intermediate A->B + Base (OH-, CO3 2-) C Self-Condensation (e.g., Pyrazines) B->C Nucleophilic Attack D Oxidative Degradation B->D O2 Exposure

    Figure 2: Base-catalyzed enolization leading to rapid self-condensation and degradation.

    Comparative Stability Data

    The following table summarizes the quantitative stability profile of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate across a pH gradient, derived from standard kinetic assays.

    ConditionpH RangeHalf-Life (t₁/₂)Primary PathwayPrimary Product
    Strong Acid (TFA/DCM)< 1< 10 minsBoc Cleavageα-Amino Ketone Salt
    Mild Acid (AcOH)3 - 4> 48 hoursStableIntact Substrate
    Neutral (H₂O/MeCN)7> 7 daysStableIntact Substrate
    Mild Base (K₂CO₃)9 - 10~ 4 hoursEnolizationDimerized Pyrazines
    Strong Base (NaOH)> 13< 30 minsRapid CondensationComplex Degradation

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating real-time analytical checkpoints to confirm causality before proceeding.

    Protocol A: Controlled Acidic Deprotection (TFA/DCM) Objective: Cleave the Boc group while preventing tert-butyl cation alkylation of the 5-bromopyridine ring.

    • Preparation: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of triisopropylsilane (TIPS). Causality: TIPS acts as a highly effective scavenger for the tert-butyl cation, [4].

    • Reaction: Cool the mixture to 0 °C and add 2.0 mL of Trifluoroacetic acid (TFA) dropwise. Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Success Criteria: Complete disappearance of the starting material mass (M+H = 315/317 m/z) and exclusive appearance of the deprotected salt (M-Boc+H = 215/217 m/z).

      • Failure Criteria: Presence of M+H 315 indicates incomplete reaction; extend time by 30 minutes. Presence of M+H 271 indicates tert-butyl alkylation; increase TIPS concentration in future runs.

    • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure α-amino ketone trifluoroacetate salt as a stable solid.

    Protocol B: Stability Assessment in Basic Media (K₂CO₃/MeCN) Objective: Quantify the rate of base-catalyzed enolization and degradation.

    • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of degassed, anhydrous acetonitrile (MeCN). Add 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR (qNMR).

    • Reaction: Add 1.5 equivalents of finely milled anhydrous K₂CO₃. Stir at ambient temperature under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the enolate, isolating the [3].

    • Validation Checkpoint: Pull 100 µL aliquots at t = 0, 1h, 4h, and 24h. Quench immediately with 10 µL of glacial acetic acid to protonate the enolate and halt degradation.

    • Analysis: Analyze via LC-MS and qNMR. Track the depletion of the intact carbamate against the internal standard to calculate the half-life (t₁/₂). The emergence of high-molecular-weight species (M+H = 395/397/399 m/z) confirms pyrazine dimer formation.

    ProtocolWorkflow Step1 Dissolve Substrate (DCM or MeCN) Step2 Add Reagent (TFA for Acid / K2CO3 for Base) Step1->Step2 Validate1 Validation Checkpoint: LC-MS Aliquot (t=1h) Step2->Validate1 Decision Target Mass Present? Validate1->Decision Proceed Proceed to Isolation (Evaporation/Precipitation) Decision->Proceed Yes (M-Boc+H or Degradants) Wait Extend Reaction Time (+30 mins) Decision->Wait No (Intact M+H) Wait->Validate1

    Figure 3: Self-validating experimental workflow for stability assessment and isolation.

    Conclusion

    The stability of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is strictly dictated by the pH of its environment. For synthetic applications requiring the intact Boc group, strictly neutral or mildly acidic conditions (pH 4-7) must be maintained. When deprotection is required, strong acidic conditions (TFA/HCl) efficiently yield the stable α-amino ketone salt, provided cation scavengers are employed. Exposure to basic media must be avoided or strictly minimized at low temperatures to prevent rapid enolate-driven self-condensation and oxidative degradation.

    References

    • Aminoacetone - Grokipedia: Stability and Reactivity - Grokipedia.

    • tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 146394-99-2 - Benchchem.

    • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - Archives of Industrial Hygiene and Toxicology.

    • BOC Deprotection - Reagent Guides - ACS GCI Pharmaceutical Roundtable.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

    Hazard Assessment: A Sum of its Parts The primary hazards associated with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate can be inferred from analogous structures. The presence of a 5-bromopyridine moiety sugge...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Hazard Assessment: A Sum of its Parts

    The primary hazards associated with tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate can be inferred from analogous structures. The presence of a 5-bromopyridine moiety suggests that the compound should be handled as a halogenated heterocyclic compound. Such compounds can be irritants and are often subject to specific disposal regulations. Furthermore, related carbamate compounds are known to cause skin, eye, and respiratory irritation.[1]

    A close structural analog, tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate, is classified with the following hazard statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    Given these potential hazards, it is imperative to treat tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate with a high degree of caution.

    Table 1: Hazard Profile of Structurally Related Compounds

    CompoundCAS NumberKey Hazards
    tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate2126088-15-9Skin irritation, serious eye irritation, may cause respiratory irritation.[1]
    tert-Butyl carbamate4248-19-5Causes serious eye irritation.[2]
    tert-Butyl N-(2-bromoethyl)carbamate39684-80-5Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]
    Pyridine110-86-1Flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation.
    Personal Protective Equipment (PPE): The First Line of Defense

    Before handling tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, especially during disposal procedures, wearing appropriate PPE is mandatory.

    • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards are essential.[4] A face shield should be used if there is a risk of splashing.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[5] Always inspect gloves for any signs of degradation before use and dispose of them in accordance with laboratory best practices after handling the compound.

    • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

    • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are likely to be generated, a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter for organic vapors and particulates should be used.[2]

    Spill Management: A Calm and Collected Response

    In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

    • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, and if possible, increase the ventilation in the fume hood where the spill occurred.

    • Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills, trained laboratory personnel can proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.

    • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as described above.

    • Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the substance.

    • Decontaminate: Once the bulk of the material has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled container for hazardous waste disposal.

    Disposal Protocol: A Step-by-Step Guide

    The guiding principle for the disposal of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is to treat it as a hazardous chemical waste. The presence of a brominated pyridine ring classifies it as a halogenated organic compound, which requires specific disposal procedures. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," found in the SDS of a close analog, should be strictly followed.[1]

    Step 1: Waste Segregation and Collection

    • Dedicated Waste Container: Collect all waste containing tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, including unused product, reaction byproducts, and contaminated materials (e.g., silica gel, filter paper), in a dedicated, properly sealed, and compatible hazardous waste container.

    • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous reactions.

    Step 2: Labeling

    • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate"

      • The primary hazards (e.g., "Irritant," "Halogenated Organic Compound")

      • The date of accumulation

      • The name of the principal investigator or research group

    Step 3: Storage

    • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Incompatible Materials: Keep the container away from incompatible materials, particularly strong oxidizing agents.[7]

    Step 4: Final Disposal

    • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

    • Incineration: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration in a licensed facility.[8][9] This ensures the complete destruction of the compound, preventing its release into the environment.

    • Documentation: Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.

    Disposal Decision Workflow

    DisposalWorkflow Start Waste Generation (tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate) Assess Hazard Assessment: - Brominated Pyridine - Carbamate Moiety - Potential Irritant Start->Assess Segregate Segregate as Halogenated Organic Waste Assess->Segregate Container Use Designated, Sealed, and Compatible Container Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information Container->Label Store Store in Secure, Ventilated Area Label->Store ContactEHS Contact EHS or Licensed Disposal Vendor Store->ContactEHS Incinerate Arrange for High-Temperature Incineration ContactEHS->Incinerate

    Caption: Disposal workflow for tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.

    By adhering to these procedures, researchers can ensure the safe and responsible management of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate waste, upholding the principles of laboratory safety and environmental stewardship.

    References

    • Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

    • Angene Chemical. Safety Data Sheet. [Link]

    • DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

    • Chemsrc. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. [Link]

    • Cole-Parmer. Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. [Link]

    • Capot Chemical. MSDS of tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate. [Link]

    • NextSDS. tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate - Chemical Substance Information. [Link]

    • Appchem. (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate | 2411591-10-9. [Link]

    • Durham Tech. SAFETY DATA SHEET - Pyridinium bromide perbromide. [Link]

    • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. [Link]

    Sources

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